molecular formula C28H32Cl2N6O3 B12420066 BOS-318

BOS-318

货号: B12420066
分子量: 571.5 g/mol
InChI 键: AZEJIKZNBHEXCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key signaling kinase in the PI3K/AKT/mTOR pathway. This compound is structurally related to Leniolisib, a pharmaceutical drug used to treat activated phosphoinositide 3-kinase delta syndrome (APDS), an rare primary immunodeficiency. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a critical role in immune cell activation, proliferation, and migration. By selectively inhibiting PI3Kδ, this research compound effectively suppresses signaling in B-cells and T-cells, making it an invaluable tool for studying the pathogenesis of autoimmune diseases, inflammatory disorders , and hematological malignancies such as chronic lymphocytic leukemia. Its high selectivity over other PI3K isoforms (α, β, γ) minimizes off-target effects in experimental models, allowing researchers to precisely dissect the specific contributions of the delta isoform to disease processes. This inhibitor is supplied For Research Use Only and is essential for in vitro and in vivo studies aimed at developing novel therapeutic strategies in immuno-oncology and immunology.

属性

分子式

C28H32Cl2N6O3

分子量

571.5 g/mol

IUPAC 名称

2-[1-[[2-(3,5-dichlorophenyl)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy-4-pyridinyl]methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C28H32Cl2N6O3/c1-34-6-8-36(9-7-34)28-31-16-24(17-32-28)39-26-11-20(18-35-4-2-19(3-5-35)12-27(37)38)10-25(33-26)21-13-22(29)15-23(30)14-21/h10-11,13-17,19H,2-9,12,18H2,1H3,(H,37,38)

InChI 键

AZEJIKZNBHEXCM-UHFFFAOYSA-N

规范 SMILES

CN1CCN(CC1)C2=NC=C(C=N2)OC3=CC(=CC(=N3)C4=CC(=CC(=C4)Cl)Cl)CN5CCC(CC5)CC(=O)O

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of BOS-318

This guide provides a detailed overview of the mechanism of action for this compound, a novel, highly selective, and cell-permeable inhibitor of furin. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of furin, a serine protease that is a member of the proprotein convertase family.[1][2][3][4] Furin plays a critical role in the post-translational modification and activation of a wide array of precursor proteins by cleaving them at specific recognition sites.[1] The inhibitory action of this compound is not directed at the active site's catalytic triad, which is a common mechanism for many protease inhibitors.[2][3] Instead, this compound utilizes a unique induced-fit binding mechanism.[1]

This mechanism involves the inhibitor binding to a previously unobserved, cryptic pocket on the furin enzyme.[2][3][5] The binding of this compound induces a significant conformational change, most notably the rotation of the tryptophan residue W254 by nearly 180 degrees.[1][3] This rotation exposes a hidden hydrophobic pocket, which the dichlorophenyl (DCP) group of this compound then occupies, leading to a highly stable and selective interaction.[1] By binding to this allosteric site, this compound competitively inhibits furin's activity.[1]

A primary and therapeutically relevant downstream effect of furin inhibition by this compound is the suppression of the epithelial sodium channel (ENaC).[2][4][6] In conditions such as cystic fibrosis, excessive furin activity leads to the over-activation of ENaC, resulting in airway dehydration and impaired mucociliary clearance.[2][3][4][6] By inhibiting furin, this compound prevents the proteolytic activation of ENaC, thereby restoring airway surface liquid height and significantly enhancing mucociliary transport.[2][4][6][7]

BOS_318_Mechanism_of_Action cluster_0 Normal Pathophysiology (e.g., Cystic Fibrosis) cluster_1 Therapeutic Intervention Furin Furin (Proprotein Convertase) proENaC pro-ENaC (Inactive) Furin->proENaC Cleavage ENaC ENaC (Active) Furin->ENaC Activation Na_Influx Increased Na+ Influx ENaC->Na_Influx Dehydration Airway Surface Liquid Dehydration Na_Influx->Dehydration MCC_Impairment Impaired Mucociliary Clearance Dehydration->MCC_Impairment BOS318 This compound Furin_Inhibited Furin (Inhibited) BOS318->Furin_Inhibited Inhibition ENaC_Suppression ENaC Activation Suppressed Furin_Inhibited->ENaC_Suppression Prevents Activation Hydration_Restored Airway Hydration Restored ENaC_Suppression->Hydration_Restored MCC_Restored Mucociliary Clearance Restored Hydration_Restored->MCC_Restored Experimental_Workflow_MCC start Obtain primary human bronchial epithelial cells (CF donor) culture Culture cells at air-liquid interface to differentiate start->culture treatment Treat differentiated cultures with this compound or vehicle culture->treatment measure_asl Measure Airway Surface Liquid (ASL) Height (Confocal Microscopy) treatment->measure_asl add_beads Add fluorescent microspheres to apical surface treatment->add_beads end Compare this compound vs. vehicle control measure_asl->end timelapse Perform time-lapse microscopy to track bead movement add_beads->timelapse calculate_mct Calculate Mucociliary Transport (MCT) Rate timelapse->calculate_mct calculate_mct->end

References

BOS-318: A Deep Dive into the Selectivity of a Novel Furin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a potent, cell-permeable small molecule inhibitor of furin, a proprotein convertase that plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes.[1] Furin has emerged as a compelling therapeutic target for a variety of diseases, including cystic fibrosis, viral infections like SARS-CoV-2, and cancer.[2][3] A key challenge in the development of furin inhibitors has been achieving high selectivity over other members of the proprotein convertase family and other serine proteases, thereby minimizing off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound, detailing its inhibitory profile, the molecular basis for its specificity, and the experimental methodologies used in its characterization.

Core Mechanism of Action and Selectivity

Unlike many traditional furin inhibitors that target the highly conserved catalytic triad, this compound employs a unique induced-fit mechanism.[4] It binds to a previously unknown cryptic pocket adjacent to the active site.[3][4] This binding event is characterized by a significant conformational change in furin, most notably the movement of the Trp254 residue, which reveals a new hydrophobic binding pocket.[4] The dichlorophenyl moiety of this compound then inserts into this newly formed pocket.[3][4] This distinctive binding mode, which does not rely on interactions with the catalytic triad (D153, H194, S368), is the primary determinant of its high selectivity for furin over other proteases.[1]

Quantitative Analysis of Inhibitor Selectivity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound against furin and other related proprotein convertases.

Table 1: In Vitro Inhibitory Activity of this compound against Proprotein Convertases

EnzymeIC50 (nM)Reference
Furin1.9[1]
PCSK525.3[5]
PCSK6209.4[5]
PCSK745.8[5]

Table 2: Comparative pIC50 Values of BOS compounds and a reference inhibitor

CompoundFurin (pIC50)PC5 (PCSK5) (pIC50)PACE4 (PCSK6) (pIC50)PC7 (PCSK7) (pIC50)
This compound ~7-9 nM~7-9 nM~7-9 nM~7-9 nM
BOS-981 ~7-9 nM~7-9 nM~7-9 nM~7-9 nM
BOS-857 ~7-9 nM~7-9 nM~7-9 nM~7-9 nM
dec-RVKR-cmk ~9-10 nM~9-10 nM~9-10 nM~9-10 nM

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for this table is based on a graphical representation and should be interpreted as approximate values.

While a broad screening of this compound at a 10 µM concentration against a panel of 64 serine, cysteine, and matrix metalloproteinases revealed minimal off-target effects, with the majority of proteases showing little to no inhibition, detailed tabular data from this screen is not publicly available.

Signaling Pathway: Furin-Mediated ENaC Activation

In the context of cystic fibrosis, furin plays a crucial role in the activation of the epithelial sodium channel (ENaC), which contributes to airway dehydration.[1] Furin cleaves the α and γ subunits of ENaC, a necessary step for its full activation.[6][7][8][9] By inhibiting furin, this compound prevents this cleavage, leading to reduced ENaC activity, increased airway surface liquid height, and improved mucociliary clearance.[2]

ENaC_Activation_Pathway cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane cluster_inhibition Inhibition by this compound Pro-ENaC Pro-ENaC Furin Furin Pro-ENaC->Furin Cleavage of α & γ subunits Cleaved ENaC Cleaved ENaC Furin->Cleaved ENaC Active ENaC Active ENaC Cleaved ENaC->Active ENaC Trafficking Na_ion Na+ Influx Active ENaC->Na_ion BOS318 This compound BOS318->Furin Inhibition

Caption: Furin-mediated cleavage of ENaC subunits in the Golgi is a prerequisite for its activation at the cell membrane. This compound inhibits this process.

Experimental Protocols

In Vitro Furin Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds like this compound against furin using a fluorogenic substrate.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)

  • Assay Buffer (e.g., 20 mM MES, pH 7.0, 1 mM CaCl2, 0.1% Triton X-100)

  • This compound or other test compounds

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer only as a negative control and a known furin inhibitor as a positive control.

  • Add a solution of recombinant human furin to each well to a final concentration of approximately 2.0 nM.

  • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Boc-RVRR-MCA to a final concentration of 2-4 µM) to all wells.

  • Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Furin Activity Assay

This protocol outlines a general procedure for assessing the intracellular activity of furin inhibitors.

Materials:

  • A suitable cell line (e.g., HeLa or U2OS cells)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • A reporter system for intracellular furin activity (e.g., a construct expressing a furin-cleavable secreted reporter protein)

  • Reagents for detecting the reporter protein activity

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound diluted in cell culture medium. Include untreated and vehicle-treated wells as controls.

  • Incubate the cells for a sufficient period to allow for inhibitor uptake and target engagement.

  • If using a secreted reporter, collect the cell culture supernatant.

  • Measure the activity of the reporter protein in the supernatant according to the manufacturer's instructions.

  • Determine the percent inhibition of intracellular furin activity for each inhibitor concentration.

  • Calculate the EC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a furin inhibitor like this compound.

Experimental_Workflow A Compound Synthesis (this compound) B In Vitro Biochemical Assay (Furin Inhibition, IC50) A->B C Selectivity Profiling (vs. other PCs & Proteases) B->C D Cell-Based Assays (Intracellular Furin Activity, EC50) B->D E Mechanism of Action Studies (Binding Kinetics, Crystallography) B->E H Lead Optimization C->H F Functional Cellular Assays (e.g., ENaC activity, Viral Entry) D->F G In Vivo Efficacy & Safety Studies (e.g., Mouse Models) F->G G->H

References

An In-depth Technical Guide to the BOS-318 Binding Site on Furin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOS-318 is a potent and highly selective small-molecule inhibitor of furin, a proprotein convertase with significant implications in a variety of pathologies, including cystic fibrosis and viral infections. Unlike traditional active-site inhibitors, this compound employs a novel induced-fit mechanism, binding to a previously uncharacterized cryptic pocket on the furin enzyme. This unique mode of action confers exceptional selectivity and cell permeability, making this compound a promising therapeutic candidate. This technical guide provides a comprehensive overview of the this compound binding site on furin, detailing the molecular interactions, quantitative binding data, and the experimental protocols used for its characterization. Furthermore, it elucidates the impact of this compound on the furin-mediated signaling pathway of the epithelial sodium channel (ENaC).

Introduction to Furin and this compound

Furin is a ubiquitously expressed calcium-dependent serine endoprotease, a member of the proprotein convertase subtilisin/kexin (PCSK) family.[1] It plays a crucial role in the maturation of a wide array of precursor proteins by cleaving at specific polybasic amino acid sequences.[2][3] This proteolytic activity is essential for numerous physiological processes; however, its dysregulation is implicated in various diseases.

This compound is a first-in-class, cell-permeable, and highly selective inhibitor of furin.[4] Its development marks a significant advancement in targeting furin for therapeutic intervention.

The Novel Binding Site of this compound on Furin

Crystallographic studies of the this compound-furin complex (PDB ID: 7LCU) have revealed a unique binding mechanism that distinguishes it from conventional furin inhibitors.[5] this compound does not bind to the active site catalytic triad (Asp153, His194, and Ser368). Instead, it occupies a cryptic hydrophobic pocket that is not apparent in the unbound state of the enzyme.[5]

The binding of this compound induces a significant conformational change in furin, a classic example of an "induced-fit" mechanism. This rearrangement is primarily characterized by an approximately 180° rotation of the tryptophan residue Trp254, which acts as a molecular gate to expose the cryptic binding site.[6] The dichlorophenyl moiety of this compound then inserts into this newly formed hydrophobic pocket, stabilizing the inhibitor-enzyme complex.[5][6] This unique binding mode is responsible for the high selectivity of this compound for furin over other related proteases.[5]

Table 1: Amino Acid Residues of Furin Interacting with this compound

Interacting ResidueInteraction Type
Leu227Hydrophobic
Val231Hydrophobic
Glu236Hydrogen Bond
Trp254Hydrophobic (gate residue)
Gly255van der Waals
Asp258Water-mediated hydrogen bond
Asp264Water-mediated hydrogen bond
Tyr308van der Waals

Quantitative Analysis of this compound Binding to Furin

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 2: Quantitative Binding and Inhibition Data for this compound

ParameterValueEnzyme/SystemReference
IC50 1.9 ± 1.1 nMHuman Furin[4]
Ki 0.413 nMHuman Furin[4]
IC50 ~25 nMPCSK5[4]
IC50 ~46 nMPCSK7[4]
IC50 ~209 nMPCSK6[4]
EC50 23.5 ± 14.7 nMIn vitro Golgi inhibitory activity (U2OS cells)[4]

Signaling Pathway: Furin-Mediated Activation of the Epithelial Sodium Channel (ENaC)

In the context of cystic fibrosis, a key pathological role of furin is the proteolytic activation of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric channel composed of α, β, and γ subunits that regulates sodium and fluid balance across epithelial surfaces. Furin cleaves the extracellular domains of the α and γ subunits at specific furin consensus sites, a process that is a prerequisite for subsequent cleavage by other proteases like prostasin, leading to full channel activation.[7][8] This activation results in increased sodium absorption, contributing to the dehydration of the airway surface liquid in cystic fibrosis.[4] this compound, by inhibiting furin, prevents this initial cleavage step, thereby reducing ENaC activity and restoring airway surface hydration.[4]

Furin_ENaC_Pathway cluster_upstream Upstream Regulation cluster_furin_activation Furin Maturation cluster_enac_activation ENaC Activation cluster_downstream Downstream Effects Shear_Stress Shear Stress Furin_Gene Furin Gene (FUR) Shear_Stress->Furin_Gene Upregulates TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds TGF_beta_Receptor->Furin_Gene Upregulates Furin_mRNA Furin mRNA Furin_Gene->Furin_mRNA Transcription Pro_Furin pro-Furin (inactive) Furin_mRNA->Pro_Furin Translation Furin_Active Furin (active) Pro_Furin->Furin_Active Autocatalytic Cleavage Pro_ENaC pro-ENaC (α, β, γ subunits) Furin_Active->Pro_ENaC Cleaves α and γ subunits Furin_Cleaved_ENaC Furin-cleaved ENaC Pro_ENaC->Furin_Cleaved_ENaC Active_ENaC Active ENaC Furin_Cleaved_ENaC->Active_ENaC Prostasin Cleavage Prostasin Prostasin Na_Influx Increased Na+ Influx Active_ENaC->Na_Influx ASL_Dehydration Airway Surface Liquid Dehydration Na_Influx->ASL_Dehydration BOS_318 This compound BOS_318->Furin_Active Inhibits

Furin-ENaC Signaling Pathway and this compound Inhibition.

Experimental Protocols

X-ray Crystallography of the Furin-BOS-318 Complex

Objective: To determine the three-dimensional structure of human furin in complex with this compound to elucidate the binding mode.

Methodology:

  • Protein Expression and Purification: Recombinant human furin (residues 108-490) is expressed in an insect cell system (e.g., Spodoptera frugiperda Sf9 cells) and purified from the culture medium using affinity and size-exclusion chromatography.

  • Crystallization: The purified furin is concentrated and mixed with this compound in a molar excess. Crystallization is achieved using the hanging-drop vapor diffusion method at 4°C. The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG) and a buffer (e.g., HEPES).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined furin structure as a search model. The model is then refined against the collected diffraction data, and this compound is built into the electron density map.

XRay_Workflow Protein_Expression Recombinant Human Furin Expression and Purification Crystallization Co-crystallization with this compound (Hanging-drop vapor diffusion) Protein_Expression->Crystallization Data_Collection X-ray Diffraction Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement Final_Structure Final Furin-BOS-318 Complex Structure (PDB: 7LCU) Refinement->Final_Structure

Experimental Workflow for X-ray Crystallography.
Furin Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against purified human furin.

Methodology:

  • Assay Principle: The assay measures the cleavage of a fluorogenic peptide substrate by furin. The substrate is quenched until cleaved by the enzyme, resulting in a fluorescent signal that is proportional to enzyme activity.

  • Reagents:

    • Recombinant human furin

    • Fluorogenic furin substrate (e.g., pERTKR-AMC)

    • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.01% Brij-35)

    • This compound (serially diluted)

  • Procedure: a. A solution of furin and varying concentrations of this compound are pre-incubated in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence is monitored over time using a fluorescence plate reader. d. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki value is determined using the Cheng-Prusoff equation.

Inhibition_Assay_Workflow Reagent_Prep Prepare Reagents: Furin, this compound dilutions, Substrate Pre_incubation Pre-incubate Furin and this compound in 96-well plate Reagent_Prep->Pre_incubation Reaction_Initiation Initiate reaction with Fluorogenic Substrate Pre_incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence kinetically Reaction_Initiation->Fluorescence_Measurement Data_Analysis Calculate initial rates and determine IC50 and Ki Fluorescence_Measurement->Data_Analysis Result Quantitative Inhibition Data Data_Analysis->Result

Workflow for Furin Inhibition Assay.
Cell-Based ENaC Activity Assay

Objective: To assess the effect of this compound on ENaC activity in a cellular context, typically using primary human bronchial epithelial cells.

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells from cystic fibrosis donors are cultured on permeable supports to form polarized monolayers.

  • Treatment: The cell monolayers are treated with this compound for a specified period.

  • Ussing Chamber Electrophysiology: The permeable supports are mounted in Ussing chambers. The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Measurement of ENaC Activity: The ENaC-specific current is determined by the addition of the ENaC blocker amiloride. The amiloride-sensitive component of the Isc represents ENaC activity.

  • Data Analysis: The amiloride-sensitive Isc is compared between this compound-treated and vehicle-treated cells to determine the effect of furin inhibition on ENaC activity.

Conclusion

This compound represents a paradigm shift in the development of furin inhibitors. Its unique binding to a cryptic pocket via an induced-fit mechanism confers high potency and selectivity. The detailed understanding of the this compound binding site, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its further development as a therapeutic for diseases driven by aberrant furin activity, such as cystic fibrosis. The insights presented in this guide are intended to facilitate further research and development in this promising area of pharmacology.

References

The Discovery and Development of BOS-318: A Selective Furin Inhibitor for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BOS-318 is a potent, highly selective, and cell-permeable small molecule inhibitor of furin, a proprotein convertase that plays a critical role in the pathophysiology of cystic fibrosis (CF).[1][2] In CF, excessive furin activity contributes to the activation of the epithelial sodium channel (ENaC), leading to airway dehydration, impaired mucociliary clearance (MCC), and mucus obstruction.[1][3] this compound represents a novel therapeutic approach by targeting this key pathological process. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery

This compound was identified through a sophisticated discovery process that began with screening a DNA-encoded library (DEL).[4] This technology allows for the rapid screening of vast chemical libraries to identify novel starting points for medicinal chemistry optimization. The initial hits from the DEL screen underwent extensive medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.[4] this compound was developed at GlaxoSmithKline and was subsequently licensed to Boston Pharmaceuticals.[1][5]

Mechanism of Action

This compound exhibits a unique mechanism of action that contributes to its high selectivity for furin.[1][4] Unlike many protease inhibitors that target the highly conserved active site, this compound binds to a previously unknown, cryptic binding pocket adjacent to the catalytic triad.[1][4] This binding event induces a conformational change in the enzyme, an "induced-fit" mechanism, which perturbs the architecture of the active site and obstructs substrate binding.[4][6] This novel mode of inhibition, targeting a less conserved region, is the basis for its exceptional selectivity over other related proteases.[4]

The primary therapeutic target of this compound in the context of cystic fibrosis is the furin-mediated activation of the epithelial sodium channel (ENaC).[5] Furin cleaves the α and γ subunits of ENaC, a necessary step for its full activation.[5] By inhibiting furin, this compound prevents this cleavage, leading to a significant reduction in ENaC activity.[1][5] This, in turn, helps to restore airway surface liquid height and improve mucociliary clearance.[1][5]

Signaling Pathway and Experimental Workflow

The development of this compound involved a logical progression from target identification to preclinical validation. The signaling pathway and a generalized experimental workflow are depicted below.

G This compound Mechanism of Action in Cystic Fibrosis cluster_0 Cellular Events cluster_1 Therapeutic Intervention Furin Furin Active ENaC Active ENaC Furin->Active ENaC Cleaves Inhibited Furin Inhibited Furin pro-ENaC pro-ENaC Na+ Influx Na+ Influx Active ENaC->Na+ Influx Increased Airway Dehydration Airway Dehydration Na+ Influx->Airway Dehydration This compound This compound This compound->Furin Inhibits Reduced Na+ Influx Reduced Na+ Influx Restored Airway Hydration Restored Airway Hydration Reduced Na+ Influx->Restored Airway Hydration

Caption: Signaling pathway of this compound in CF airways.

G This compound Preclinical Development Workflow DEL_Screening DNA-Encoded Library Screening Hit_to_Lead Hit-to-Lead Optimization DEL_Screening->Hit_to_Lead In_Vitro_Assays In Vitro Characterization (Potency & Selectivity) Hit_to_Lead->In_Vitro_Assays Ex_Vivo_Models Ex Vivo Human Airway Epithelial Models In_Vitro_Assays->Ex_Vivo_Models Animal_Models In Vivo Animal Models (Efficacy & Safety) Ex_Vivo_Models->Animal_Models

Caption: Generalized workflow for this compound's preclinical development.

Quantitative Data

This compound has demonstrated high potency and selectivity in a variety of assays. The following tables summarize the key quantitative findings.

ParameterValueCell Line/SystemReference
Furin Inhibition
IC₅₀1.9 nMPurified enzyme[7]
IC₅₀ (short-term)263.0 nMDifferentiated human bronchial epithelial cells[8]
IC₅₀ (long-term)17.4 nMDifferentiated human bronchial epithelial cells[8]
Selectivity
IC₅₀ vs PCSK525.3 nMU2OS cells[8]
IC₅₀ vs PCSK745.8 nMU2OS cells[8]
IC₅₀ vs PCSK6209.4 nMU2OS cells[8]
Cellular Activity
EC₅₀ (Cytoprotection vs. P. aeruginosa exotoxin A)47.8 nMCuFi-1 cells[8]
IC₅₀ (SARS-CoV-2 entry)0.2 µMCalu-3 cells[7]
Functional Outcomes (Ex Vivo)
Mucociliary Clearance (MCC) Rate Increase~30-foldHuman ex vivo models[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following are generalized protocols for the key assays used in its evaluation, based on standard methodologies.

Furin Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of furin on a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human furin enzyme in an appropriate assay buffer.

    • Prepare a fluorogenic furin substrate (e.g., Boc-RVRR-AMC) in assay buffer.

  • Assay Procedure:

    • Add diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the diluted furin enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the furin substrate to each well.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

ENaC Activity Measurement (Ussing Chamber)

This method measures ion transport across a polarized epithelial cell monolayer, providing a functional readout of ENaC activity.

  • Cell Culture:

    • Culture human bronchial epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup:

    • Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with a physiological Ringer's solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.

  • Measurement of Short-Circuit Current (Isc):

    • Voltage-clamp the epithelium to 0 mV and measure the resulting short-circuit current (Isc).

    • After establishing a stable baseline Isc, add this compound to the basolateral medium and incubate.

    • To specifically measure ENaC-mediated current, add a known ENaC blocker (e.g., amiloride) to the apical chamber. The decrease in Isc represents the amiloride-sensitive current, which is attributed to ENaC activity.

  • Data Analysis:

    • Calculate the amiloride-sensitive Isc in the presence and absence of this compound to determine the extent of ENaC inhibition.

Airway Surface Liquid (ASL) Height Measurement

This technique visualizes and quantifies the height of the liquid layer on the apical surface of airway epithelial cultures.

  • Sample Preparation:

    • Culture human bronchial epithelial cells on permeable supports at an air-liquid interface.

    • Treat the cultures with this compound or vehicle control for the desired duration.

    • Add a fluorescently labeled, high-molecular-weight dextran to the apical surface, which will be excluded from the cells and will distribute throughout the ASL.

  • Confocal Microscopy:

    • Image the cell cultures using a confocal microscope in the XZ scan mode to obtain a cross-sectional view of the epithelium and the overlying ASL.

  • Image Analysis:

    • Use image analysis software to measure the distance from the apical cell surface to the top of the fluorescently labeled liquid layer at multiple points across the culture.

    • Average these measurements to determine the mean ASL height.

Mucociliary Clearance (MCC) Rate Assay

This assay measures the speed at which mucus is transported across the surface of ciliated airway epithelial cultures.

  • Sample Preparation:

    • Use differentiated human bronchial epithelial cell cultures that exhibit mucus production and ciliary beating.

    • Treat the cultures with this compound or vehicle control.

  • Bead Application and Imaging:

    • Apply fluorescent microspheres to the apical surface of the cultures. These beads will become trapped in the mucus layer.

    • Record time-lapse videos of the movement of the fluorescent beads across the epithelial surface using an epifluorescence microscope.

  • Data Analysis:

    • Use particle tracking software to measure the distance traveled by individual beads over time.

    • Calculate the velocity of the beads to determine the MCC rate.

Conclusion

This compound is a promising, first-in-class furin inhibitor with a unique mechanism of action that confers high selectivity. Preclinical studies have demonstrated its potential to correct key pathological features of cystic fibrosis by inhibiting ENaC activity, restoring airway hydration, and enhancing mucociliary clearance. Its development showcases the power of advanced screening technologies like DNA-encoded libraries to identify novel therapeutic agents. Further clinical investigation will be necessary to determine the safety and efficacy of this compound in patients with cystic fibrosis.

References

BOS-318: A Technical Overview of Cellular Permeability and Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a novel, highly selective, and cell-permeable small molecule inhibitor of furin, a proprotein convertase that plays a critical role in the maturation of a wide range of proteins involved in cellular function and disease pathogenesis. This technical guide provides a comprehensive overview of the cellular uptake and permeability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of cystic fibrosis (CF).

Quantitative Data Summary

While extensive research has highlighted the "cell-permeable" nature of this compound, specific quantitative permeability coefficients from standard assays such as Caco-2 or MDCK are not publicly available in the reviewed literature. The available quantitative data focuses on its potent furin inhibition and its functional consequences in relevant cell models.

ParameterValueCell Line/SystemReference
Furin Inhibition (IC50) 1.9 nMRecombinant Human Furin[1]
SARS-CoV-2 Entry Inhibition (IC50) 0.2 µMCalu-3[1]
Increase in Airway Surface Liquid (ASL) Height ~35%Cystic Fibrosis Human Bronchial Epithelial Cells (CF HBECs)[2]
Increase in Mucociliary Clearance (MCC) Rate ~30-foldCystic Fibrosis Human Bronchial Epithelial Cells (CF HBECs)[2][3][4]
Increase in ASL Height (in combination with ETI) 3.5-fold greater than ETI aloneCystic Fibrosis Human Bronchial Epithelial Cells (CF HBECs)[5]

ETI: Elexacaftor/Tezacaftor/Ivacaftor

Mechanism of Action and Signaling Pathway

This compound exhibits a unique mechanism of furin inhibition. Unlike many inhibitors that target the enzyme's active site, this compound binds to a novel, cryptic allosteric site. This induces a conformational change in furin, preventing it from processing its substrates. In the context of cystic fibrosis, the primary target of this inhibition is the epithelial sodium channel (ENaC), which is over-activated by furin in the airways of CF patients. By inhibiting furin, this compound reduces the proteolytic cleavage and subsequent activation of ENaC. This leads to a decrease in sodium and fluid absorption from the airway surface, thereby increasing the airway surface liquid (ASL) height and restoring mucociliary clearance.

BOS318_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Downstream Effects ENaC_inactive Inactive ENaC ENaC_active Active ENaC ENaC_inactive->ENaC_active Cleavage Na_absorption Decreased Na+ Absorption ENaC_active->Na_absorption Leads to BOS318 This compound Furin Furin BOS318->Furin Inhibits Furin->ENaC_inactive Activates ASL_height Increased ASL Height Na_absorption->ASL_height Results in MCC_restoration Restored Mucociliary Clearance ASL_height->MCC_restoration Promotes

Caption: Mechanism of action of this compound in cystic fibrosis airway cells.

Experimental Protocols

While detailed, step-by-step protocols for the cellular permeability assays of this compound are not publicly available, the following methodologies are described for the functional assays that demonstrate its cellular activity.

Inhibition of Furin Activity (In Vitro)

A standard enzymatic assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human furin.

  • Reagents: Recombinant human furin, a fluorogenic furin substrate (e.g., pRTKR-MCA), assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100), and this compound at various concentrations.

  • Procedure:

    • Recombinant furin is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assessment of Airway Surface Liquid (ASL) Height and Mucociliary Clearance (MCC) in CF HBECs

These experiments are performed using primary human bronchial epithelial cells from cystic fibrosis donors, cultured at an air-liquid interface (ALI) to form a differentiated, polarized epithelium that mimics the in vivo airway.

  • Cell Culture: CF HBECs are seeded on permeable supports and cultured at ALI for several weeks to allow for differentiation, including the development of cilia and mucus production.

  • Treatment: The differentiated cultures are treated with this compound (typically in the nanomolar to low micromolar range) or a vehicle control, applied to the basolateral medium.

  • ASL Height Measurement:

    • A fluorescent dye that does not readily cross the cell membrane is added to the apical surface.

    • Confocal microscopy is used to acquire X-Z scans of the epithelial layer.

    • The height of the fluorescent liquid layer above the cell surface is measured using image analysis software.

  • MCC Rate Measurement:

    • Fluorescent microspheres are added to the apical surface of the cell cultures.

    • Time-lapse microscopy is used to track the movement of the microspheres over time.

    • The velocity of the microspheres is calculated to determine the rate of mucociliary clearance.

Experimental_Workflow_CF_HBEC cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Functional Assays Culture Culture CF HBECs on permeable supports ALI Air-Liquid Interface (ALI) for differentiation Culture->ALI Treatment Treat with this compound or Vehicle Control ALI->Treatment ASL_Assay ASL Height Measurement (Confocal Microscopy) Treatment->ASL_Assay MCC_Assay MCC Rate Measurement (Time-lapse Microscopy) Treatment->MCC_Assay

Caption: Experimental workflow for assessing the effects of this compound.

Logical Relationship: From Permeability to Function

The "cell-permeable" characteristic of this compound is a critical prerequisite for its biological activity. The molecule must be able to cross the cell membrane to reach its intracellular target, furin, which is predominantly located in the trans-Golgi network.

Logical_Relationship Permeability Cell Permeability of this compound Uptake Cellular Uptake Permeability->Uptake Enables Target_Engagement Intracellular Furin Target Engagement Uptake->Target_Engagement Allows for Biological_Effect Downstream Biological Effect (e.g., ENaC inhibition) Target_Engagement->Biological_Effect Leads to Therapeutic_Outcome Therapeutic Outcome (e.g., Increased ASL Height) Biological_Effect->Therapeutic_Outcome Results in

Caption: Logical flow from cell permeability to therapeutic effect.

Conclusion

This compound is a potent and selective furin inhibitor with demonstrated efficacy in preclinical models of cystic fibrosis. Its cell-permeable nature is fundamental to its ability to engage its intracellular target and exert its therapeutic effects. While specific permeability metrics are not yet in the public domain, the robust functional outcomes in cellular assays provide strong evidence of its ability to cross the cell membrane and reach its site of action. Further studies to quantify the cellular uptake and permeability of this compound will be valuable in optimizing its clinical development and understanding its pharmacokinetic and pharmacodynamic properties.

References

Unveiling Proprotein Convertase Function: A Technical Guide to Utilizing BOS-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BOS-318, a highly selective small molecule inhibitor of the proprotein convertase furin. It is designed to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the diverse functions of furin and its role in various physiological and pathological processes. This document outlines the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols, and visualizes the associated pathways and workflows.

Introduction to Proprotein Convertases and the Significance of Furin

The proprotein convertase (PC) family consists of nine secretory serine proteases: PC1/3, PC2, furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9.[1] These enzymes play a crucial role in the post-translational modification of a vast array of precursor proteins, converting them into their biologically active forms. This activation is achieved through limited proteolysis, typically occurring at specific single or paired basic amino acid residues within the precursor proteins.[1]

The substrates for PCs are diverse and include hormones, growth factors, receptors, and adhesion molecules. Consequently, PCs are integral to a wide range of biological processes, and their dysregulation has been implicated in numerous diseases.

Among the PCs, furin is ubiquitously expressed and is considered the principal PC responsible for processing proteins that are constitutively secreted. Its wide-ranging substrates involve it in pathological processes such as viral infections, inflammation, hypercholesterolemia, and cancer, making it a significant therapeutic target.[2][3]

This compound: A Highly Selective Furin Inhibitor

This compound is a cell-permeable small molecule that acts as a highly selective and potent inhibitor of furin.[4][5] Its mechanism of action is unique among furin inhibitors. Instead of directly targeting the catalytic triad, this compound binds to a novel, induced-fit pocket adjacent to the active site.[4][5] This binding mechanism, which involves the rotation of a tryptophan residue (W254) within furin's catalytic cleft to expose a hidden hydrophobic pocket, is the basis for its exceptional selectivity.[3] By obstructing the substrate-binding region and altering the architecture of the catalytic triad, this compound effectively inhibits furin's proteolytic activity.[6]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, highlighting its potency and selectivity for furin.

ParameterValueTargetSystemReference
IC50 1.9 nMFurinIn vitro[5]
IC50 0.2 µMSARS-CoV-2 entryCalu-3 cells[5]

Experimental Protocols for Investigating Furin Function with this compound

This section provides detailed methodologies for key experiments to investigate the role of furin using this compound.

In Vitro Furin Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on purified furin enzyme activity.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add recombinant furin to each well, followed by the addition of the this compound dilutions or vehicle control.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic furin substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Furin-Mediated Substrate Processing

This protocol assesses the ability of this compound to inhibit the processing of a known furin substrate in a cellular context.

Materials:

  • A suitable cell line expressing the furin substrate of interest (e.g., HEK293 cells transiently transfected with a precursor protein)

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the precursor and/or processed form of the substrate

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time period (e.g., 24-48 hours).

  • Lyse the cells and determine the total protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities of the precursor and processed forms of the substrate to determine the extent of inhibition by this compound.

Functional Assays in a Cystic Fibrosis Airway Model

The following protocols are based on studies demonstrating the therapeutic potential of this compound in cystic fibrosis.[4][7]

4.3.1. Measurement of Epithelial Sodium Channel (ENaC) Activity

Materials:

  • Differentiated primary human bronchial epithelial cells (HBECs) from cystic fibrosis patients cultured on permeable supports

  • This compound

  • Transepithelial Current Clamp (TECC) system

  • Ringer's solution

  • ENaC inhibitor (e.g., amiloride)

Procedure:

  • Treat the differentiated HBECs with this compound or vehicle control.

  • Mount the permeable supports in the TECC-24 system.

  • Measure the baseline transepithelial ion currents.

  • Add an ENaC inhibitor to the apical side of the cells.

  • The change in current following the addition of the ENaC inhibitor represents the ENaC-mediated sodium transport.

  • Compare the ENaC activity in this compound-treated cells to the control group.

4.3.2. Assessment of Airway Surface Liquid (ASL) Height and Mucociliary Transport (MCT) Rate

Materials:

  • Differentiated primary HBECs from cystic fibrosis patients

  • This compound

  • Fluorescent microspheres

  • Confocal microscopy with time-lapse imaging capabilities

Procedure:

  • Treat the differentiated HBECs with this compound or vehicle control.

  • For ASL height measurement, add a small volume of a low-viscosity perfluorocarbon to the apical surface, followed by a fluorescent dye that partitions into the aqueous ASL.

  • Acquire z-stack images using a confocal microscope and measure the height of the fluorescent layer.

  • For MCT rate measurement, add fluorescent microspheres to the apical surface.

  • Record time-lapse videos of the movement of the microspheres.

  • Track the movement of individual microspheres to calculate the MCT rate.

  • Compare the ASL height and MCT rate in this compound-treated cells to the control group.

In Vivo Mouse Model of Pseudomonas aeruginosa Infection

This protocol is adapted from a study investigating the efficacy of this compound in an acute lung injury model.[8]

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • Pseudomonas aeruginosa exotoxin A (ExoA)

  • This compound

  • Anesthesia

  • Intra-oral or intra-tracheal instillation equipment

  • Equipment for bronchoalveolar lavage (BAL) and blood collection

Procedure:

  • Administer this compound or vehicle control to the mice via intraperitoneal (IP) injection one hour prior to infection.

  • Anesthetize the mice and instill P. aeruginosa ExoA intra-orally or intra-tracheally.

  • Continue to administer this compound at specified time points (e.g., 24, 48, and 72 hours post-infection).

  • Monitor the mice for survival, weight loss, and temperature.

  • At designated time points, euthanize a subset of mice and collect bronchoalveolar lavage fluid (BALF) and blood.

  • Analyze the BALF and plasma for inflammatory cell counts (e.g., neutrophils, monocytes) by flow cytometry, cytokine levels (e.g., MIP-2, KC, TNF-α) by ELISA, and total protein concentration.

  • Compare the outcomes in the this compound-treated group to the control group to assess the protective effects of furin inhibition.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the investigation of furin function with this compound.

G cluster_0 Endoplasmic Reticulum cluster_1 Trans-Golgi Network cluster_2 Cell Exterior / Secretory Vesicle proprotein Proprotein Synthesis furin Furin proprotein->furin Transport processing Proteolytic Cleavage furin->processing mature_protein Mature Bioactive Protein processing->mature_protein Activation bos318 This compound bos318->furin Inhibition cellular_response Downstream Cellular Response mature_protein->cellular_response G cluster_assays Functional Assays start Start: Differentiated CF HBECs treatment Treat with this compound or Vehicle start->treatment enac Measure ENaC Activity (TECC-24) treatment->enac asl_mct Measure ASL Height & MCT Rate (Confocal Microscopy) treatment->asl_mct wb Assess Substrate Processing (Western Blot) treatment->wb analysis Data Analysis and Comparison enac->analysis asl_mct->analysis wb->analysis conclusion Conclusion: Effect of Furin Inhibition analysis->conclusion G cluster_enac ENaC Pathway cluster_hydration Airway Hydration bos318 This compound furin_inhibition Furin Inhibition bos318->furin_inhibition enac_processing Decreased ENaC Subunit Proteolytic Cleavage furin_inhibition->enac_processing enac_activity Reduced ENaC Activity enac_processing->enac_activity na_transport Decreased Na+ Absorption enac_activity->na_transport asl_height Increased ASL Height na_transport->asl_height mct_rate Increased MCT Rate asl_height->mct_rate therapeutic_outcome Therapeutic Outcome: Improved Airway Function mct_rate->therapeutic_outcome

References

The Role of Furin in Cystic Fibrosis Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While the dysfunction of this anion channel is the primary defect, a complex cascade of downstream events contributes to the multi-organ pathology, particularly the progressive lung disease. Emerging evidence has identified the proprotein convertase furin as a key player in CF pathophysiology. In the CF cellular environment, furin expression and activity are markedly upregulated, contributing to several pathological hallmarks of the disease.

This technical guide provides an in-depth examination of the multifaceted role of furin in CF. We will explore its impact on ion transport, inflammation, tissue remodeling, and host-pathogen interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core pathways to offer a comprehensive resource for researchers and drug developers investigating novel, mutation-agnostic therapeutic strategies for CF.

Upregulation of Furin in the Cystic Fibrosis Cellular Milieu

The pathophysiology of CF begins with a dysfunctional CFTR protein, leading to altered ion transport. A critical consequence of this is the hyperacidification of intracellular organelles, including the trans-Golgi network (TGN).[1][2] The acidic environment of the TGN in CF epithelial cells is believed to enhance the proteolytic processing and maturation of furin, the major endoprotease within this organelle.[1][2] This results in significantly elevated levels of active furin in CF cells compared to their healthy or CFTR-corrected counterparts.[1][2]

This upregulation is not merely a consequence of the altered pH; it is also part of a pathological positive feedback loop involving Transforming Growth Factor-β (TGF-β), which will be discussed in detail.[1][2]

Core Pathophysiological Roles of Elevated Furin Activity

Elevated furin activity in CF contributes to multiple key aspects of the disease's progression, including airway dehydration, inflammation, fibrosis, and susceptibility to bacterial toxins.[3][4]

Dysregulation of Ion Transport: The ENaC-Furin Connection

In healthy airways, a balance between CFTR-mediated chloride secretion and Epithelial Sodium Channel (ENaC)-mediated sodium absorption maintains the airway surface liquid (ASL) volume, which is crucial for mucociliary clearance.[5] In CF, the loss of CFTR function is coupled with the hyperactivity of ENaC, leading to excessive sodium and water absorption, dehydration of the ASL, and impaired mucus clearance.[3][4]

Furin plays a critical role in the proteolytic activation of ENaC.[3] As ENaC transits through the TGN, furin cleaves its α and γ subunits.[3][4] This initial cleavage primes ENaC for subsequent activation at the cell surface by other proteases, leading to a hyperactive state.[3][4] The elevated furin levels in CF cells, therefore, directly contribute to the increased ENaC activity that is a hallmark of CF lung disease.[3] Inhibition of furin can prevent this secondary proteolytic cleavage, thereby reducing ENaC-mediated sodium absorption and helping to restore airway surface hydration.[3][4]

ENaC_Activation_Pathway cluster_TGN trans-Golgi Network (TGN) cluster_Membrane Cell Membrane Pro_ENaC Pro-ENaC Primed_ENaC Primed ENaC Furin Furin Pro_ENaC->Furin Primed_ENaC_mem Primed ENaC Primed_ENaC->Primed_ENaC_mem Trafficking Furin->Primed_ENaC Cleavage Active_ENaC Active ENaC Na_absorption Hyperabsorption of Na+ (Airway Dehydration) Active_ENaC->Na_absorption CAPs Channel-Activating Proteases (CAPs) CAPs->Active_ENaC Cleavage Primed_ENaC_mem->CAPs

Caption: Furin-mediated priming and activation of the ENaC channel.
The Furin-TGF-β Axis: A Pro-Fibrotic Feedback Loop

TGF-β is a potent cytokine involved in tissue remodeling and fibrosis.[6] In CF, levels of active TGF-β are elevated and are associated with inflammation and reduced pulmonary function.[1][3] TGF-β is synthesized as an inactive precursor (pro-TGF-β) that requires proteolytic cleavage by furin to become active.[1][7] The increased furin activity in CF cells leads to enhanced processing of pro-TGF-β, resulting in higher levels of the active cytokine.[1]

This relationship is further amplified by a positive feedback loop: active TGF-β can, in turn, induce the expression of furin.[1][2] This vicious cycle of furin and TGF-β upregulation is a significant driver of fibrosis in CF, stimulating epithelial cells to produce more collagen, a key component of fibrotic tissue.[1][4]

References

Methodological & Application

Application Note: BOS-318 for In Vitro Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The proprotein convertase furin is a vital enzyme that processes and activates a wide array of precursor proteins within the cell.[1] In numerous cancer types, including head and neck, breast, and lung cancers, furin is overexpressed and its activity is strongly correlated with a more aggressive malignant phenotype.[1][2][3] Furin activates key proteins involved in tumor progression, such as growth factors (TGF-β, IGF-1R), matrix metalloproteinases (MMPs), and integrins, which collectively promote cell proliferation, invasion, and metastasis.[2][4][5] BOS-318 is a potent, cell-permeable, and highly selective small molecule inhibitor of furin, making it a valuable tool for investigating the role of furin in oncology and for evaluating its potential as a therapeutic target.

Mechanism of Action this compound selectively inhibits the endoproteolytic activity of furin. By blocking this activity, this compound prevents the cleavage and subsequent activation of numerous pro-proteins that are critical for cancer cell survival and invasion. For example, inhibition of furin can block the maturation of pro-TGF-β into its active form, thereby disrupting a key signaling pathway that promotes epithelial-to-mesenchymal transition (EMT) and chemoresistance.[6] Similarly, by preventing the activation of membrane-type MMPs (MT-MMPs), this compound can reduce the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.[2]

cluster_golgi Golgi/TGN cluster_inhibitor cluster_downstream Downstream Cellular Effects pro_protein Pro-Protein (e.g., pro-TGF-β, pro-MMP) furin Furin pro_protein->furin Cleavage Site (R-X-K/R-R) active_protein Active Protein (TGF-β, MMP) furin->active_protein Processes invasion Cell Invasion & Metastasis active_protein->invasion proliferation Cell Proliferation active_protein->proliferation bos318 This compound bos318->furin Inhibits

Caption: Mechanism of this compound in preventing pro-protein activation.

Experimental Protocols

General Cell Culture

This protocol provides a general guideline for culturing cancer cell lines with known high furin expression, such as MDA-MB-231 (breast cancer) or A549 (lung cancer).[7][8]

  • Materials:

    • MDA-MB-231 or A549 cell line

    • DMEM or F-12K Medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.25% Trypsin-EDTA, PBS

    • T-75 flasks, multi-well plates

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Maintain cells in T-75 flasks. Passage cells when they reach 80-90% confluency.

    • For experiments, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge, resuspend the pellet in fresh medium, and perform a cell count.

    • Seed cells into the appropriate plates (e.g., 96-well for viability, 24-well for invasion) at a predetermined density.

    • Allow cells to adhere for 24 hours before treating with this compound or vehicle control (DMSO).

Cell Viability / Cytotoxicity Assay (MTS Assay)

This assay determines the effect of this compound on cancer cell proliferation.

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound serial dilutions

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Microplate reader

  • Procedure:

    • Seed 5,000 cells/well in a 96-well plate and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C until color development is sufficient.

    • Measure absorbance at 490 nm.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

start Seed cells in 96-well plate incubate1 Incubate 24h (Adhesion) start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Measure Absorbance (490 nm) incubate3->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the MTS Cell Viability Assay.
Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key feature of metastasis.[9][10][11]

  • Materials:

    • 24-well plate with cell culture inserts (8.0 µm pore size)

    • Matrigel or similar basement membrane extract

    • Serum-free medium and medium with 10% FBS (as a chemoattractant)

    • Cotton swabs, Methanol, Crystal Violet stain

  • Procedure:

    • Thaw Matrigel overnight at 4°C. Dilute with cold serum-free medium and coat the top of each insert membrane. Allow to solidify at 37°C for 1 hour.

    • Harvest cells that have been serum-starved for 24 hours. Resuspend in serum-free medium at 1 x 10⁵ cells/mL.

    • Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

    • Add 500 µL of the cell suspension (containing this compound or vehicle) to the upper chamber (the insert).

    • Incubate for 24-48 hours.

    • Carefully remove non-invading cells from the top of the membrane with a wet cotton swab.

    • Fix the cells on the underside of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% Crystal Violet for 20 minutes and rinse with water.

    • Count the number of stained, invaded cells in several fields of view using a microscope.

start Coat inserts with Matrigel add_chemo Add chemoattractant to lower chamber start->add_chemo add_cells Add serum-starved cells + this compound to insert start->add_cells incubate Incubate 24-48h add_chemo->incubate add_cells->incubate remove Remove non-invading cells from top incubate->remove fix Fix invaded cells (Methanol) remove->fix stain Stain cells (Crystal Violet) fix->stain count Count invaded cells (Microscopy) stain->count

References

Application Notes and Protocols: Utilizing BOS-318 in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a highly selective, cell-permeable small molecule inhibitor of furin, a proprotein convertase critical in the proteolytic activation of various substrate proteins.[1][2] In the context of respiratory research, particularly in cystic fibrosis (CF), furin-mediated activation of the epithelial sodium channel (ENaC) is a key pathological event leading to airway dehydration and impaired mucociliary clearance.[2][3] this compound presents a promising therapeutic strategy by targeting this pathway. It has been shown to suppress ENaC activity, enhance airway hydration, and increase mucociliary transport in primary human bronchial epithelial cells (HBECs).[1][3][4] Furthermore, this compound offers cytoprotective effects against toxins from pathogens like Pseudomonas aeruginosa.[1][3]

These application notes provide a comprehensive guide for the use of this compound in primary HBEC cultures, including its mechanism of action, key experimental protocols, and expected outcomes.

Mechanism of Action

This compound is a non-covalent inhibitor that binds to a cryptic pocket near the active site of furin, rather than directly targeting the catalytic triad.[1][2] This induced-fit binding mechanism, which involves the rotation of tryptophan residue W254, confers high selectivity for furin.[5] By inhibiting furin, this compound prevents the cleavage and subsequent activation of the α and γ subunits of ENaC as it transits through the biosynthetic pathway.[6] This leads to a reduction in sodium absorption, an increase in the airway surface liquid (ASL) height, and restoration of mucociliary clearance.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its application in primary HBECs.

cluster_0 Cellular Processes in Airway Epithelium Furin Furin pro_ENaC pro-ENaC (Inactive) Furin->pro_ENaC Cleavage ENaC ENaC (Active) pro_ENaC->ENaC Activation Na_absorption Increased Na+ Absorption ENaC->Na_absorption ASL_depletion ASL Depletion & Impaired MCC Na_absorption->ASL_depletion BOS318 This compound BOS318->Furin Inhibition

Caption: Mechanism of this compound action on the ENaC signaling pathway.

cluster_1 Experimental Workflow start Culture Primary HBECs at Air-Liquid Interface (ALI) treatment Treat with this compound (e.g., 0.3 µM for 48h) start->treatment ion_transport Measure Ion Transport (Ussing Chamber) treatment->ion_transport asl_height Measure ASL Height (Confocal Microscopy) treatment->asl_height mct_rate Measure Mucociliary Transport (MCT) Rate treatment->mct_rate toxicity Assess Cytotoxicity (e.g., LDH Assay) treatment->toxicity end Data Analysis ion_transport->end asl_height->end mct_rate->end toxicity->end

Caption: General experimental workflow for evaluating this compound in HBECs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using this compound.

ParameterValueCell System/AssayReference
This compound Potency
Furin IC₅₀1.9 nMBiochemical Assay[2]
Cytoprotection EC₅₀47.8 nMP. aeruginosa exotoxin A toxicity assay[6]
Effects on Ion Transport (CF HBECs)
Amiloride-sensitive Ieq (ENaC activity)Significantly reduced vs. vehicleUssing Chamber[4]
CFTRinh-172-sensitive Ieq (CFTR activity with ETI)No significant effect vs. ETI aloneUssing Chamber[4]
Effects on Airway Hydration and Mucociliary Clearance (CF HBECs)
Airway Surface Liquid (ASL) HeightSignificantly increased vs. vehicle/ETI aloneConfocal Microscopy[1][4]
Mucociliary Clearance (MCC) Rate~30-fold increaseMicrobead tracking[2][3]

ETI: Elexacaftor-Tezacaftor-Ivacaftor Ieq: Equivalent Current

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol is foundational for studying the effects of this compound on differentiated airway epithelium.

Materials:

  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Bronchial Epithelial Basal Medium (BEBM) with supplements

  • Collagen-coated permeable supports (e.g., Transwells®)

  • Culture plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin/EDTA solution

  • Trypsin inhibitor

Procedure:

  • Coating of Supports: Coat permeable supports with bovine collagen type 1 (30 µg/ml in PBS) and incubate at 37°C for at least 4 hours or overnight. Aspirate the collagen solution and wash with sterile PBS before use.[7]

  • Cell Seeding: Thaw cryopreserved HBECs and seed them onto the collagen-coated supports in submerged culture with BEBM in both the apical and basolateral compartments.

  • Expansion: Culture the cells at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach confluency.

  • Establishing ALI: Once confluent, remove the apical medium to establish the air-liquid interface (ALI). Continue to feed the cells basolaterally.

  • Differentiation: Maintain the ALI culture for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells. Change the basolateral medium every 2-3 days.

Protocol 2: Treatment of Differentiated HBECs with this compound

Materials:

  • Differentiated HBEC cultures at ALI

  • This compound stock solution (in DMSO)

  • Culture medium

Procedure:

  • Prepare the desired concentration of this compound in the basolateral culture medium. A concentration of 0.3 µM has been shown to be effective.[6] A vehicle control (DMSO) should be run in parallel.

  • Replace the existing basolateral medium with the this compound-containing medium or vehicle control medium.

  • Incubate the cells for the desired treatment period. A 48-hour incubation has been used to assess effects on ion channel function and airway hydration.[4]

  • Following incubation, proceed with downstream assays such as those described below.

Protocol 3: Measurement of Ion Channel Function using Ussing Chamber

Materials:

  • Ussing Chamber system

  • Krebs-Ringer Bicarbonate solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • CFTRinh-172 (CFTR inhibitor)

  • UTP (P2Y₂ receptor agonist)

Procedure:

  • Mount the permeable supports with the treated HBECs in the Ussing Chamber.

  • Equilibrate the tissues with pre-warmed Krebs-Ringer Bicarbonate solution gassed with 95% O₂/5% CO₂.

  • Measure the baseline equivalent current (Ieq).

  • Sequentially add the following drugs to the apical side and record the change in Ieq:

    • Amiloride (10 µM): To measure ENaC-mediated sodium transport (amiloride-sensitive current).

    • Forskolin (20 µM): To stimulate CFTR-mediated chloride secretion.

    • CFTRinh-172 (20 µM): To confirm the observed current is CFTR-dependent.

    • UTP (100 µM): To measure calcium-activated chloride channel activity.

  • Calculate the change in Ieq after each addition to determine the activity of the respective ion channels.[4]

Protocol 4: Measurement of Airway Surface Liquid (ASL) Height

Materials:

  • Confocal microscope

  • Perfluorocarbon (to prevent dehydration)

  • Fluorescent dye (e.g., Texas Red-dextran)

Procedure:

  • After treatment with this compound, add a small volume of medium containing a fluorescent dye to the apical surface of the ALI cultures.

  • Overlay the apical surface with perfluorocarbon.

  • Use a confocal microscope to acquire X-Z plane images of the epithelium.

  • Measure the height of the fluorescently labeled liquid layer from the cell surface to the top of the liquid. This represents the ASL height.

  • Acquire multiple measurements from different areas of the culture for accurate quantification.

Protocol 5: Assessment of Mucociliary Clearance (MCC)

Materials:

  • Microscope with video recording capabilities

  • Fluorescent microbeads

Procedure:

  • Following this compound treatment, apply fluorescent microbeads to the apical surface of the differentiated HBEC cultures.

  • Record time-lapse videos of the movement of the microbeads across the epithelial surface.

  • Use particle tracking software to analyze the videos and calculate the velocity of the microbeads. This velocity is a measure of the MCC rate.

  • Compare the MCC rates between this compound treated and control groups.

Conclusion

This compound is a potent and selective furin inhibitor that effectively reverses key pathological features of cystic fibrosis in primary human bronchial epithelial cell models. By inhibiting ENaC activation, it enhances airway hydration and restores mucociliary function. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and similar compounds on airway epithelial cell physiology.

References

Application Notes and Protocols for BOS-318 Administration in Mouse Models of Lung Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a highly selective, cell-permeable inhibitor of furin, a proprotein convertase with a critical role in the pathogenesis of various diseases.[1] In the context of lung disease, furin is implicated in the activation of the epithelial sodium channel (ENaC), a key factor in airway dehydration in cystic fibrosis (CF), and the processing of bacterial toxins, such as Pseudomonas aeruginosa exotoxin A (Exo-A), which contributes to acute lung injury.[2] Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in mitigating lung inflammation and injury, making it a promising candidate for further investigation.

These application notes provide a summary of the available data and detailed protocols for the administration of this compound in a mouse model of Pseudomonas aeruginosa-induced acute lung injury.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of furin. This inhibition has two key downstream effects in the lungs:

  • Reduction of ENaC Activation: In conditions like cystic fibrosis, hyperactive furin cleaves and activates ENaC, leading to increased sodium absorption and subsequent airway surface liquid dehydration. This compound inhibits this process, promoting airway hydration and improving mucociliary clearance.[2]

  • Inhibition of Bacterial Toxin Activation: Pathogens like Pseudomonas aeruginosa secrete exotoxins that require cleavage by host proteases like furin to become cytotoxic. By blocking furin, this compound prevents the activation of these toxins, thereby protecting epithelial cells from damage and reducing the inflammatory response.[3][4]

A recent study also suggests that furin inhibition by this compound may modulate the natural killer (NK) cell signaling pathway, potentially by reducing NK cell recruitment, which could play a role in shaping the immune response during lung injury.[4]

BOS318_Mechanism cluster_airway_lumen Airway Lumen / Extracellular cluster_epithelium Airway Epithelial Cell Pro-Exo-A P. aeruginosa Pro-Exotoxin A Furin Furin Pro-Exo-A->Furin Cleavage by Exo-A Active Exotoxin A Furin->Exo-A Activates ENaC Active ENaC Furin->ENaC Activates BOS318 This compound BOS318->Furin Inhibits CellDamage Epithelial Cell Damage & Inflammation Exo-A->CellDamage Causes Pro-ENaC Pro-ENaC Pro-ENaC->Furin Cleavage by Dehydration Airway Dehydration ENaC->Dehydration Causes

Mechanism of this compound in lung epithelial cells.

Data Presentation

The following tables summarize the quantitative data from a study of this compound in a mouse model of acute lung injury induced by Pseudomonas aeruginosa exotoxin A.[3]

Table 1: Survival and Clinical Parameters

GroupTreatmentSurvival Rate (Day 8)Weight Change (at 72h)Temperature Change (at 24h)
ControlVehicle + Exo-A20%Significant LossSignificant Hypothermia
This compound5mM this compound + Exo-A100%Significantly Less LossSignificantly Less Hypothermia

Table 2: Bronchoalveolar Lavage Fluid (BALF) and Blood Analysis

ParameterTime PointThis compound Treated vs. ControlImplication
BALF Analysis
Neutrophil Counts48hLowerReduced Lung Inflammation
Monocyte Counts48hIncreasedConsistent with resolution of inflammation
Protein Concentration72hLowerReduced lung injury and vascular permeability
MIP-2, KC, TNF-α72hHigherComplex cytokine response
Platelets, Monocytes72hHigherModulated inflammatory cell recruitment
NETs72hHigherPotential role in bacterial clearance
Blood Analysis
Neutrophil Counts72hLowerReduced systemic inflammation
Platelet Counts72hHigherSystemic response to treatment

Experimental Protocols

This section provides a detailed protocol for inducing acute lung injury in mice using Pseudomonas aeruginosa exotoxin A and administering this compound, based on published research.[3]

Materials
  • Animals: 10-12 week old, wild-type C57BL/6 mice.

  • Reagents:

    • This compound (5mM solution)

    • Vehicle control (e.g., sterile saline or appropriate solvent for this compound)

    • Pseudomonas aeruginosa Exotoxin A (PA Exo-A)

    • Sterile phosphate-buffered saline (PBS)

  • Equipment:

    • Animal housing and handling equipment

    • Intraperitoneal (IP) injection needles and syringes

    • Intra-oral administration gavage needles

    • Equipment for bronchoalveolar lavage (BAL)

    • Flow cytometer

    • ELISA reader and kits for cytokine analysis (MIP-2, KC, TNF-α, etc.)

    • Centrifuge

Experimental Workflow

Experimental_Workflow Acclimatization Acclimatization Period Grouping Divide into Control and This compound Treatment Groups Acclimatization->Grouping Pretreatment Hour -1: IP Injection (Vehicle or 5mM this compound) Grouping->Pretreatment Induction Hour 0: Intra-oral Administration of 250ng PA Exo-A Pretreatment->Induction Post_Treatment_24 Hour 24: IP Injection (Vehicle or this compound) Induction->Post_Treatment_24 Monitoring Daily Monitoring: Survival, Weight, Temperature Induction->Monitoring Post_Treatment_48 Hour 48: IP Injection (Vehicle or this compound) Post_Treatment_24->Post_Treatment_48 Analysis Analysis at 24h, 48h, 72h: BALF and Plasma Collection (Flow Cytometry, ELISA, Cell Counts) Post_Treatment_24->Analysis Subset of mice Post_Treatment_72 Hour 72: IP Injection (Vehicle or this compound) Post_Treatment_48->Post_Treatment_72 Post_Treatment_48->Analysis Subset of mice Post_Treatment_72->Monitoring Post_Treatment_72->Analysis Subset of mice Endpoint Endpoint: Survival Study up to Day 10 Monitoring->Endpoint

Workflow for this compound administration in an Exo-A lung injury model.
Step-by-Step Protocol

  • Animal Acclimatization: Acclimate 10-12 week old C57BL/6 mice to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to a control group and a this compound treatment group.

  • Pre-treatment (T = -1 hour):

    • Administer the vehicle control to the control group via intraperitoneal (IP) injection.

    • Administer 5mM this compound to the treatment group via IP injection.

  • Induction of Lung Injury (T = 0):

    • Anesthetize the mice.

    • Administer 250 ng of P. aeruginosa Exo-A intra-orally to all mice.

  • Post-treatment Injections:

    • At 24, 48, and 72 hours post-Exo-A administration, repeat the IP injections of vehicle or 5mM this compound to the respective groups.

  • Monitoring and Data Collection:

    • Monitor the mice daily for survival, body weight, and temperature for up to 10 days.

    • At specified time points (e.g., 24, 48, and 72 hours), euthanize subsets of mice for sample collection.

  • Sample Collection and Analysis:

    • Bronchoalveolar Lavage (BAL): Perform BAL with sterile PBS to collect BAL fluid (BALF).

    • Blood Collection: Collect blood samples via cardiac puncture or another appropriate method.

    • Cell Differentials: Perform cell counts and differentials on BALF and blood to quantify neutrophils, monocytes, and other immune cells.

    • Cytokine Analysis: Use ELISA to measure the concentration of inflammatory cytokines (MIP-2, KC, TNF-α) and other markers in BALF and plasma.

    • Flow Cytometry: Use flow cytometry for more detailed immunophenotyping of cells in the BALF and blood.

Conclusion

This compound demonstrates significant protective effects in a mouse model of Pseudomonas aeruginosa-induced acute lung injury.[3] Its mechanism of action, targeting the host protease furin, represents a novel therapeutic strategy to combat bacterial toxin-mediated damage and inflammation. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical lung disease models. Further research is warranted to explore the potential of this compound in other lung diseases where furin activity is implicated, such as cystic fibrosis and other inflammatory lung conditions.

References

Measuring ENaC Inhibition with BOS-318: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. In conditions such as cystic fibrosis (CF), ENaC is hyperactivated, leading to airway surface liquid (ASL) depletion and impaired mucociliary clearance (MCC). BOS-318 is a potent and highly selective, cell-permeable inhibitor of furin, a proprotein convertase essential for the proteolytic activation of ENaC.[1] By targeting furin, this compound indirectly inhibits ENaC activity, offering a promising therapeutic strategy for diseases characterized by ENaC hyperactivity. This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on ENaC function in primary human bronchial epithelial (HBE) cells.

Introduction

The epithelial sodium channel (ENaC) is a key regulator of sodium absorption in various tissues, including the airways.[2] In cystic fibrosis, the dysfunction of the CFTR chloride channel leads to increased ENaC-mediated sodium absorption, resulting in dehydration of the airway surface liquid, thickened mucus, and impaired mucociliary clearance.[2] One of the critical steps in ENaC activation is proteolytic cleavage by proteases, with the proprotein convertase furin playing a key intracellular role in priming ENaC for subsequent activation at the cell surface.[3][4][5][6]

This compound is a novel small molecule that acts as a highly selective inhibitor of furin, with an IC50 of 1.9 nM.[1] Unlike direct ENaC blockers, this compound prevents the initial proteolytic processing of ENaC within the cell, thereby reducing the number of active channels at the cell surface. This mechanism of action leads to a significant suppression of ENaC activity, which in turn enhances airway hydration and restores mucociliary function.[1][2][7] Studies have shown that treatment with this compound can lead to a substantial increase in ASL height and an approximately 30-fold increase in mucociliary clearance rate in human ex vivo models of CF.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in primary human bronchial epithelial cell cultures, a physiologically relevant model for studying airway diseases. The described methods include electrophysiological measurements of ENaC activity using a Transepithelial Current Clamp (TECC-24) system, quantification of airway surface liquid height by confocal microscopy, and assessment of mucociliary transport rate.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in modulating ENaC function and its downstream physiological effects.

Table 1: Potency of this compound

ParameterValueCell Type/SystemReference
Furin IC501.9 nMIn vitro assay[1]

Table 2: Effect of this compound on Airway Surface Liquid (ASL) Height in Primary CF Human Bronchial Epithelial (HBE) Cells

TreatmentConcentrationDurationMean ASL Height (μm)% Increase from VehicleReference
Vehicle-48 hours8.02-[8]
This compound0.3 µM48 hours10.87~35%[8]
ETI-48 hours15.21-[8]
This compound + ETI0.3 µM48 hours52.72-[8]

*ETI: Elexacaftor/Tezacaftor/Ivacaftor

Table 3: Effect of this compound on Mucociliary Clearance (MCC)

TreatmentEffect on MCC RateCell ModelReference
This compound~30-fold increaseHuman ex vivo models[1][2]

Table 4: Reagents and Concentrations for Electrophysiological Assays

ReagentConcentrationPurposeReference
Amiloride10 µMENaC inhibitor[8]
Forskolin20 µMCFTR activator[8]
CFTRinh-17220 µMCFTR inhibitor[8]
UTP100 µMP2Y2 receptor agonist (stimulates Ca2+-activated Cl- channels)[8]
Vasoactive Intestinal Peptide (VIP)30 nMStimulates CFTR activity[8]

Signaling Pathway and Experimental Workflow

ENaC_Activation_and_BOS318_Inhibition cluster_synthesis Cellular Synthesis & Trafficking cluster_membrane Apical Membrane Pro-ENaC Pro-ENaC Furin Furin Pro-ENaC->Furin Cleavage Cleaved ENaC Cleaved ENaC Furin->Cleaved ENaC Active ENaC Active ENaC Cleaved ENaC->Active ENaC Insertion This compound This compound This compound->Furin Inhibition Na_absorption Increased Na+ Absorption Active ENaC->Na_absorption Na_ion Na+ Na_ion->Active ENaC

Figure 1. ENaC activation pathway and mechanism of this compound inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Culture_HBE Culture primary HBE cells at Air-Liquid Interface Treat_BOS318 Treat cells with this compound (e.g., 0.3 µM for 48h) Culture_HBE->Treat_BOS318 TECC Measure ENaC activity (TECC-24 / Ussing Chamber) Treat_BOS318->TECC ASL Measure ASL Height (Confocal Microscopy) Treat_BOS318->ASL MCT Measure MCT Rate (Fluorescent Microspheres) Treat_BOS318->MCT Analyze_Data Analyze and Compare Data TECC->Analyze_Data ASL->Analyze_Data MCT->Analyze_Data

Figure 2. Experimental workflow for assessing this compound activity.

Experimental Protocols

Protocol 1: Measurement of ENaC Activity in Primary HBE Cells using a TECC-24 System

This protocol describes the measurement of amiloride-sensitive current, an indicator of ENaC activity, in differentiated primary HBE cells.

Materials:

  • Differentiated primary HBE cells cultured on permeable supports

  • TECC-24 Transepithelial Current Clamp system

  • NaCl-Ringer's solution (120 mM NaCl, 20 mM HEPES, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.8 mM KH2PO4, 0.8 mM K2HPO4, 5 mM glucose, pH 7.4)[9]

  • This compound stock solution

  • Amiloride stock solution (10 mM in DMSO)

  • Forskolin stock solution (20 mM in DMSO)

  • CFTRinh-172 stock solution (20 mM in DMSO)

  • UTP stock solution (100 mM in water)

  • 37°C incubator with 5% CO2

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBE cells at an air-liquid interface until fully differentiated.

    • Treat the cells by adding this compound to the basolateral medium to a final concentration of 0.3 µM.[8] Incubate for 48 hours at 37°C and 5% CO2.[8] Include a vehicle control group (e.g., DMSO).

  • TECC-24 Setup:

    • Warm the NaCl-Ringer's solution to 37°C.

    • Mount the permeable supports with the HBE cell monolayers into the TECC-24 plate.

    • Add 160 µL of pre-warmed NaCl-Ringer's solution to the apical side and 640 µL to the basolateral side of each well.[9]

    • Place the plate in the TECC-24 instrument and allow the system to equilibrate at 37°C.

  • Electrophysiological Recordings:

    • Establish a baseline equivalent short-circuit current (Ieq) recording.

    • To measure ENaC activity, add amiloride to the apical side to a final concentration of 10 µM and record the change in Ieq.[8] The amiloride-sensitive current represents the ENaC-mediated sodium transport.

    • To assess the activity of other channels, sequentially add the following reagents and record the Ieq after each addition:

      • Forskolin (20 µM to both apical and basolateral sides) to activate CFTR.[8][9]

      • CFTRinh-172 (20 µM) to inhibit CFTR.[8]

      • UTP (100 µM) to activate calcium-activated chloride channels.[8]

  • Data Analysis:

    • Calculate the amiloride-sensitive Ieq by subtracting the current after amiloride addition from the baseline current.

    • Compare the amiloride-sensitive Ieq between this compound-treated and vehicle-treated cells. A significant reduction in the amiloride-sensitive current in the this compound treated group indicates ENaC inhibition.

Protocol 2: Measurement of Airway Surface Liquid (ASL) Height by Confocal Microscopy

This protocol details the quantification of ASL height, a key indicator of airway hydration.

Materials:

  • Differentiated primary HBE cells cultured on permeable supports

  • Confocal microscope with a 63x glycerol immersion lens and an environmental chamber (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Rhodamine-dextran (10 kDa), 2 mg/mL in PBS[10]

  • Perfluorocarbon (e.g., FC-770)

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBE cells at an air-liquid interface until fully differentiated.

    • Treat the cells with this compound (e.g., 0.3 µM) and VIP (30 nM) in the basolateral medium for 48 hours.[8] Include a vehicle control group.

  • ASL Labeling:

    • Gently wash the apical surface of the HBE cultures three times with pre-warmed PBS to remove accumulated mucus.[10]

    • Add 20 µL of the rhodamine-dextran solution to the apical surface.[11][12]

    • Carefully aspirate the excess liquid with a Pasteur pipette until the ASL height is minimal.[10]

    • Add perfluorocarbon to the apical surface to prevent evaporation during imaging.[11]

  • Confocal Imaging:

    • Place the permeable support in the confocal microscope's environmental chamber set to 37°C and 5% CO2.[12]

    • Acquire images in XZ-scanning mode using a 63x glycerol immersion lens.[10][11] Capture a series of images from multiple random locations on each culture.

  • Data Analysis:

    • Use image analysis software to measure the vertical distance from the apical cell surface to the top of the fluorescently labeled ASL. This distance represents the ASL height.

    • Average the measurements from multiple locations for each culture.

    • Compare the average ASL height between this compound-treated and vehicle-treated groups. An increase in ASL height in the treated group indicates enhanced airway hydration.

Protocol 3: Measurement of Mucociliary Transport (MCT) Rate

This protocol describes how to measure the rate of mucus transport across the surface of HBE cell cultures.

Materials:

  • Differentiated primary HBE cells cultured on permeable supports

  • Fluorescent microspheres (e.g., 1 µm diameter, carboxylate-modified polystyrene beads)

  • Microscope with fluorescence imaging capabilities and a stage-top incubator (37°C, 5% CO2)

  • Video recording software

  • Particle tracking software (e.g., TrackPy)

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBE cells at an air-liquid interface until fully differentiated and exhibiting ciliary beating.

    • Treat the cells with this compound (e.g., 0.3 µM) and VIP (30 nM) in the basolateral medium for 48 hours.[8] Include a vehicle control group.

  • MCT Assay:

    • Prepare a dilute suspension of fluorescent microspheres in a solution compatible with the cells (e.g., PBS or a solution of bovine submaxillary mucin).[13][14]

    • Gently add a small volume of the microsphere suspension to the apical surface of the HBE cultures.

    • Place the cultures on the microscope stage within the environmental chamber and allow them to equilibrate.

  • Image Acquisition:

    • Using fluorescence microscopy, record time-lapse videos of the movement of the fluorescent microspheres across the cell surface.[13] Record from several different fields of view for each culture.

  • Data Analysis:

    • Use particle tracking software to analyze the recorded videos and determine the velocity of individual microspheres.[13]

    • Calculate the average MCT rate for each culture by averaging the velocities of a significant number of tracked particles.

    • Compare the average MCT rates between the this compound-treated and vehicle-treated groups. An increased MCT rate in the treated group indicates improved mucociliary function.

Conclusion

This compound represents a novel, mutation-agnostic approach to treating diseases characterized by ENaC hyperactivation, such as cystic fibrosis. By selectively inhibiting furin, this compound effectively reduces ENaC activity, leading to demonstrably improved airway hydration and mucociliary clearance in preclinical models. The protocols outlined in this document provide robust and reproducible methods for researchers and drug development professionals to quantify the inhibitory effects of this compound and other furin inhibitors on ENaC function and its physiological consequences in a relevant in vitro setting. These assays are essential tools for the continued investigation and development of this promising therapeutic strategy.

References

Application Notes and Protocols for Assessing Mucociliary Clearance with BOS-318 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a highly selective, cell-permeable inhibitor of furin, a proprotein convertase. In the context of respiratory diseases such as cystic fibrosis (CF), excessive furin activity leads to the activation of the epithelial sodium channel (ENaC). This heightened ENaC activity contributes to airway dehydration and impaired mucociliary clearance (MCC). This compound, by inhibiting furin, suppresses ENaC activity, leading to enhanced airway hydration and a significant improvement in the rate of mucociliary clearance.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in improving mucociliary clearance in preclinical research settings.

Mechanism of Action of this compound

This compound's therapeutic effect on mucociliary clearance stems from its specific inhibition of furin. This action sets off a cascade of events that ultimately restores airway surface hydration.

  • Furin Inhibition: this compound selectively binds to and inhibits furin, preventing it from cleaving and activating its downstream targets.[1][2]

  • ENaC Suppression: A key substrate of furin in the airways is the epithelial sodium channel (ENaC). By inhibiting furin, this compound prevents the proteolytic activation of ENaC.[3]

  • Enhanced Airway Hydration: The suppression of ENaC activity reduces sodium and subsequent water absorption from the airway surface. This leads to an increase in the airway surface liquid (ASL) height, rehydrating the mucosal layer.

  • Improved Mucociliary Clearance: A well-hydrated ASL is crucial for efficient ciliary beating and the effective transport of mucus. The increased ASL height facilitated by this compound treatment results in a significant enhancement of mucociliary clearance rates.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of mucociliary clearance, both as a standalone treatment and in combination with other therapies like the cystic fibrosis transmembrane conductance regulator (CFTR) modulator Elexacaftor/Tezacaftor/Ivacaftor (ETI).

Table 1: Effect of this compound on Mucociliary Transport (MCT) Rate in Human Bronchial Epithelial Cells (HBECs)

TreatmentMean MCT Rate (μm·s⁻¹)Fold Increase vs. Vehicle/ControlReference
Vehicle (CF HBECs)0.88-[4]
This compound (CF HBECs)25.50~29[4]
Vehicle (CF HBECs)6.58-[4]
ETI (CF HBECs)61.95~9.4[4]
ETI + this compound (CF HBECs)~155~23.5 (vs. Vehicle), ~2.5 (vs. ETI)[4]

Table 2: Effect of this compound on Airway Surface Liquid (ASL) Height in Human Bronchial Epithelial Cells (HBECs)

TreatmentMean ASL Height (μm)Fold Increase vs. Vehicle/ControlReference
Vehicle (CF HBECs)8.02-
This compound (CF HBECs)10.87~1.35
Vehicle (CF HBECs)8.48-
ETI (CF HBECs)15.21~1.79
ETI + this compound (CF HBECs)52.72~6.2 (vs. Vehicle), ~3.5 (vs. ETI)

Signaling Pathway and Experimental Workflow Diagrams

BOS318_Mechanism_of_Action cluster_extracellular Airway Lumen cluster_cell Airway Epithelial Cell Mucus Mucus ASL Airway Surface Liquid (ASL) ASL->Mucus Dehydrates BOS318 This compound Furin Furin BOS318->Furin Inhibits proENaC pro-ENaC Furin->proENaC Activates ENaC Active ENaC proENaC->ENaC Na_ion Na+ Ion ENaC->Na_ion Influx Water Water Na_ion->Water Follows Water->ASL Depletes

Caption: Mechanism of action of this compound in airway epithelial cells.

Experimental_Workflow Start Start: Treat HBECs with this compound Culture Culture Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI) Start->Culture Treatment Treat differentiated HBECs with this compound (and/or other compounds) Culture->Treatment Endpoint_Assessment Endpoint Assessment Treatment->Endpoint_Assessment ASL_Height Measure Airway Surface Liquid (ASL) Height Endpoint_Assessment->ASL_Height MCT_Rate Measure Mucociliary Transport (MCT) Rate Endpoint_Assessment->MCT_Rate Ion_Transport Assess Ion Transport (Ussing Chamber) Endpoint_Assessment->Ion_Transport CBF Measure Ciliary Beat Frequency (CBF) Endpoint_Assessment->CBF

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Culture of Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This protocol describes the culture of primary HBECs to form a differentiated, mucociliary epithelium, which is essential for in vitro assessment of mucociliary clearance.

Materials:

  • Primary human bronchial epithelial cells

  • Cell culture medium (e.g., PneumaCult™-Ex Plus and PneumaCult™-ALI)

  • Coated permeable supports (e.g., Transwell®)

  • Cell culture incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed primary HBECs onto the apical surface of the permeable supports coated with an appropriate extracellular matrix protein (e.g., collagen).

  • Submerged Culture: Culture the cells in a submerged state with medium in both the apical and basolateral compartments until a confluent monolayer is formed. This typically takes 2-4 days.

  • Initiation of ALI: Once confluent, remove the apical medium to establish an air-liquid interface (ALI). The basolateral medium should be replaced every 2-3 days.

  • Differentiation: Maintain the cells at ALI for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium containing ciliated and mucus-producing goblet cells.

Measurement of Airway Surface Liquid (ASL) Height

This protocol details the measurement of ASL height using confocal microscopy, a key indicator of airway hydration.

Materials:

  • Differentiated HBEC cultures at ALI

  • Fluorescently labeled, non-absorbable dextran (e.g., Texas Red-dextran, 10 kDa)

  • Perfluorocarbon (PFC) to prevent evaporation

  • Confocal microscope with XZ scanning capability

Protocol:

  • Labeling the ASL: Gently add a small volume (2-5 µL) of medium containing the fluorescent dextran to the apical surface of the differentiated HBEC culture.

  • Overlay with PFC: Immediately after adding the dextran solution, add a layer of PFC to the apical surface to prevent evaporation and to create a flat liquid-air interface for imaging.

  • Image Acquisition: Place the culture on the stage of a confocal microscope. Acquire XZ cross-sectional images of the fluorescently labeled ASL.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the vertical distance from the apical cell surface to the top of the fluorescent layer. This distance represents the ASL height. Multiple measurements should be taken across different regions of the culture for accuracy.

Measurement of Mucociliary Transport (MCT) Rate

This protocol describes how to quantify the rate of mucociliary transport by tracking the movement of fluorescent microspheres on the surface of differentiated HBEC cultures.

Materials:

  • Differentiated HBEC cultures at ALI

  • Fluorescent microspheres (1-2 µm diameter)

  • Epifluorescence microscope with a time-lapse imaging capability

Protocol:

  • Application of Microspheres: Gently apply a small volume of a suspension of fluorescent microspheres onto the apical surface of the HBEC culture.

  • Image Acquisition: Place the culture on the microscope stage and acquire time-lapse video recordings of the microsphere movement.

  • Data Analysis: Use particle tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual microspheres over time.

  • Calculation of MCT Rate: The velocity of the microspheres is calculated and expressed as µm/s, representing the mucociliary transport rate.

Assessment of Ion Transport using Ussing Chambers

This protocol outlines the use of an Ussing chamber system to measure ion transport across the differentiated HBEC monolayer, providing insights into the effects of this compound on ENaC and CFTR activity.

Materials:

  • Differentiated HBEC cultures on permeable supports

  • Ussing chamber system with a voltage-clamp amplifier

  • Ringer's solution

  • Pharmacological agents (e.g., amiloride for ENaC inhibition, forskolin and IBMX for CFTR activation)

Protocol:

  • Mounting the Epithelium: Carefully excise the permeable support membrane with the differentiated HBEC monolayer and mount it in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Fill both chambers with pre-warmed and oxygenated Ringer's solution and allow the transepithelial electrical properties to stabilize.

  • Measurement of Short-Circuit Current (Isc): Under voltage-clamp conditions (clamped to 0 mV), measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Pharmacological Manipulation:

    • To assess ENaC activity, add amiloride to the apical chamber and measure the change in Isc. A decrease in Isc indicates ENaC-mediated sodium absorption.

    • To assess CFTR activity, subsequently add forskolin and IBMX to the basolateral chamber to activate CFTR and measure the increase in Isc, which reflects chloride secretion.

  • Data Analysis: Analyze the changes in Isc in response to the different pharmacological agents to quantify the effects of this compound on ENaC and CFTR function.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to assess the therapeutic potential of this compound in restoring mucociliary clearance. By utilizing these in vitro models and quantitative assays, the efficacy and mechanism of action of this compound and other novel therapeutics targeting airway hydration can be thoroughly investigated, paving the way for the development of new treatments for respiratory diseases characterized by impaired mucus clearance.

References

Application Notes and Protocols: Evaluating BOS-318 in Pseudomonas aeruginosa Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. It is a leading cause of severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis, where it can lead to chronic lung infections, significant morbidity, and mortality. A key virulence factor of P. aeruginosa is Exotoxin A (PEA), a potent cytotoxin that inhibits host cell protein synthesis, leading to tissue damage. The activation of PEA is dependent on proteolytic cleavage by the host proprotein convertase, furin.

BOS-318 is a highly selective, cell-permeable small molecule inhibitor of furin. By targeting this host enzyme, this compound presents a novel, mutation-agnostic therapeutic strategy to mitigate the virulence of P. aeruginosa by preventing the activation of its key toxins. These application notes provide a comprehensive overview of in vivo and in vitro models of P. aeruginosa infection and detailed protocols for evaluating the efficacy of this compound.

Mechanism of Action: this compound in P. aeruginosa Infection

P. aeruginosa secretes Exotoxin A (PEA) as an inactive pro-toxin. For PEA to exert its cytotoxic effects, it must be processed by the host cell's enzymatic machinery. Furin, a serine protease found in the trans-Golgi network of host cells, plays a critical role in this activation process. Furin cleaves the PEA molecule, releasing a 37-kDa catalytic fragment. This active fragment is then translocated into the host cell cytosol, where it ADP-ribosylates elongation factor 2 (eEF2), effectively halting protein synthesis and leading to cell death.

This compound is a potent and selective inhibitor of furin. By binding to furin, this compound prevents the cleavage and subsequent activation of PEA. This mechanism of action effectively neutralizes a major virulence determinant of P. aeruginosa, thereby protecting host cells from PEA-induced cytotoxicity and mitigating the pathology of the infection.

G cluster_extracellular Extracellular Space cluster_host_cell Host Cell P_aeruginosa P. aeruginosa PEA_protoxin Inactive Exotoxin A (Pro-toxin) P_aeruginosa->PEA_protoxin secretes Endosome Endosome PEA_protoxin->Endosome Endocytosis Furin Furin Endosome->Furin trafficking Active_PEA Active Exotoxin A (Catalytic Fragment) Furin->Active_PEA cleavage/ activation BOS318 This compound BOS318->Furin inhibits eEF2 Elongation Factor 2 (eEF2) Active_PEA->eEF2 ADP-ribosylates Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis required for eEF2->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death inhibition leads to

Figure 1: Mechanism of this compound in preventing Exotoxin A-mediated cytotoxicity.

Quantitative Data Summary

The efficacy of this compound has been evaluated in a murine model of P. aeruginosa exotoxin A-induced acute lung injury. The following tables summarize the key findings.

Treatment Group Survival Rate (Day 8)
Vehicle Control20%
This compound100%
Table 1: Effect of this compound on Survival in a Mouse Model of P. aeruginosa Exotoxin A-Induced Lung Injury.
Time Point Parameter Vehicle Control This compound
24hBody TemperatureHypothermicSignificantly Less Hypothermic
48hBALF Neutrophil CountElevatedLower
72hWeight LossSignificant LossLess Weight Loss
72hBlood Neutrophil CountElevatedLower
72hBlood Platelet CountLowerHigher
72hBALF ProteinHigherLower
Table 2: Physiological and Inflammatory Markers in a Mouse Model of P. aeruginosa Exotoxin A-Induced Lung Injury.

Experimental Protocols

In Vivo Model: P. aeruginosa Exotoxin A-Induced Acute Lung Injury in Mice

This protocol describes the induction of acute lung injury in mice using P. aeruginosa exotoxin A and the evaluation of this compound's therapeutic efficacy.

Materials:

  • Animals: 10-12 week old, wild-type C57BL/6 mice.

  • P. aeruginosa Exotoxin A (PEA): Commercially available.

  • This compound: Synthesized or commercially sourced.

  • Vehicle for this compound: 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline.

  • Anesthetics: Ketamine/xylazine cocktail or isoflurane.

  • Sterile Phosphate-Buffered Saline (PBS)

  • Equipment: Pipettes, sterile syringes and needles (27-30G), animal scale, equipment for bronchoalveolar lavage (BAL).

Protocol:

  • Preparation of this compound Solution (5 mM):

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final injection solution, add the appropriate volume of the DMSO stock to PEG300 and mix thoroughly.

    • Add Tween-80 and mix again.

    • Finally, add saline to reach the final volume and concentration. Ensure the solution is clear before injection.

  • Animal Acclimatization:

    • House mice in a specific pathogen-free facility for at least one week before the experiment.

    • Provide ad libitum access to food and water.

  • This compound Administration:

    • One hour prior to PEA challenge, administer this compound (5 mM solution, appropriate volume based on mouse weight for desired dosage) or vehicle control via intraperitoneal (IP) injection.

    • Continue IP injections of this compound or vehicle every 24 hours for the duration of the study (e.g., 72 hours).

  • Exotoxin A Challenge:

    • Anesthetize mice using a ketamine/xylazine cocktail or isoflurane.

    • Intra-orally administer 250 ng of PEA in a small volume of sterile PBS.

  • Monitoring and Endpoints:

    • Monitor mice daily for survival, weight loss, and clinical signs of distress.

    • At specified time points (e.g., 24, 48, 72 hours), euthanize a subset of mice for sample collection.

    • Bronchoalveolar Lavage (BAL):

      • Surgically expose the trachea and insert a catheter.

      • Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

      • Collect the BAL fluid (BALF) and store it on ice.

      • Centrifuge the BALF to pellet the cells.

      • Use the supernatant for protein analysis (e.g., BCA assay) and cytokine measurements (e.g., ELISA for MIP-2, KC, TNF-α).

      • Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).

    • Blood Collection:

      • Collect blood via cardiac puncture.

      • Perform complete blood counts (CBC) to determine neutrophil and platelet counts.

G Start Start Acclimatize Acclimatize Mice (1 week) Start->Acclimatize BOS318_Pre This compound or Vehicle IP Injection (t = -1h) Acclimatize->BOS318_Pre PEA_Challenge Intra-oral Exotoxin A Challenge (250 ng) BOS318_Pre->PEA_Challenge BOS318_Post Daily this compound or Vehicle IP Injections PEA_Challenge->BOS318_Post Monitor Daily Monitoring: - Survival - Weight Loss - Clinical Signs BOS318_Post->Monitor Endpoint Endpoint Analysis (24h, 48h, 72h) Monitor->Endpoint Analysis Sample Collection & Analysis Endpoint->Analysis BALF BALF Analysis: - Cell Counts - Protein - Cytokines Analysis->BALF Blood Blood Analysis: - CBC Analysis->Blood End End BALF->End Blood->End

Figure 2: Experimental workflow for the in vivo evaluation of this compound.
In Vitro Model: P. aeruginosa Exotoxin A-Induced Epithelial Cell Cytotoxicity

This protocol details a method to assess the protective effects of this compound against PEA-induced cell death in a human bronchial epithelial cell line.

Materials:

  • Cells: Human bronchial epithelial cell line (e.g., CFBE41o- or 16HBE14o-).

  • Cell Culture Media: MEM or other appropriate media supplemented with FBS, L-glutamine, and antibiotics.

  • P. aeruginosa Exotoxin A (PEA): Commercially available.

  • This compound: Stock solution in DMSO.

  • Cytotoxicity Assay Kit: (e.g., LDH release assay or MTT assay).

  • Equipment: 96-well plates, incubator, plate reader.

Protocol:

  • Cell Seeding:

    • Seed epithelial cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C and 5% CO2.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture media.

    • Pre-treat the confluent cell monolayers with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

  • Exotoxin A Challenge:

    • Add a pre-determined cytotoxic concentration of PEA to the wells containing this compound or vehicle.

    • Include control wells with cells only, cells with vehicle, and cells with PEA only.

  • Incubation:

    • Incubate the plates for a duration sufficient to induce cytotoxicity (e.g., 24-72 hours).

  • Assessment of Cytotoxicity:

    • Measure cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.

    • For an LDH assay, measure the release of lactate dehydrogenase into the supernatant.

    • For an MTT assay, measure the metabolic activity of the remaining viable cells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity or cell viability for each condition relative to the controls.

    • Determine the EC50 (half-maximal effective concentration) of this compound for its cytoprotective effect.

G Start Start Seed_Cells Seed Epithelial Cells in 96-well plates Start->Seed_Cells Grow_Monolayer Incubate to form confluent monolayer Seed_Cells->Grow_Monolayer Pretreat Pre-treat with this compound or Vehicle Grow_Monolayer->Pretreat Challenge Challenge with P. aeruginosa Exotoxin A Pretreat->Challenge Incubate_Challenge Incubate for 24-72h Challenge->Incubate_Challenge Assess_Cytotoxicity Assess Cytotoxicity Incubate_Challenge->Assess_Cytotoxicity LDH_Assay LDH Release Assay Assess_Cytotoxicity->LDH_Assay MTT_Assay MTT Assay Assess_Cytotoxicity->MTT_Assay Analyze_Data Data Analysis (Calculate % viability, EC50) LDH_Assay->Analyze_Data MTT_Assay->Analyze_Data End End Analyze_Data->End

Figure 3: In vitro workflow for evaluating the cytoprotective effects of this compound.

Conclusion

The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound in the context of P. aeruginosa infections. The in vivo model of exotoxin A-induced lung injury is a powerful tool for assessing the systemic effects of this compound on survival, inflammation, and overall disease pathology. The in vitro cytotoxicity assay provides a high-throughput method for determining the direct cytoprotective efficacy of this compound at the cellular level. Together, these models can provide critical preclinical data to support the development of this compound as a novel anti-virulence agent for the treatment of P. aeruginosa infections.

Application Notes and Protocols for Lentiviral Transduction with an Analysis of BOS-318

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lentiviral vectors are a powerful tool in research and drug development for the stable introduction of genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1][2] Optimizing the efficiency of lentiviral transduction is critical for successful gene delivery, gene editing, and the generation of stable cell lines. A variety of reagents and methods have been developed to enhance transduction efficiency, often by facilitating the interaction between the viral particle and the target cell membrane.[3][4]

This document provides a detailed, generalized protocol for lentiviral transduction. It also addresses the potential role of the small molecule BOS-318 in the context of viral vector applications. Based on current scientific literature, this compound is a highly selective, cell-permeable inhibitor of furin, a proprotein convertase.[5][6][7] Its established applications are primarily in cystic fibrosis research, where it prevents the furin-dependent activation of the epithelial sodium channel (ENaC), and as an antiviral agent, particularly against SARS-CoV-2, by blocking the furin-mediated processing of the viral spike protein required for entry into host cells.[5][8][9]

Important Note: The documented mechanism of this compound as a furin inhibitor suggests it is unlikely to enhance standard lentiviral transduction and may, in fact, inhibit it if the lentiviral envelope glycoprotein (e.g., from a different virus used for pseudotyping) requires furin cleavage for its activation.[9] The following protocols are standard procedures for lentiviral transduction. The inclusion of this compound in such a protocol would be for investigational purposes, such as studying the role of furin in the transduction process of a specific lentiviral vector, rather than for enhancing transduction efficiency.

Section 1: Standard Lentiviral Transduction Protocol

This protocol is a general guideline. Optimization is required for specific cell types and lentiviral constructs.

Experimental Workflow Diagram

Lentiviral_Transduction_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transduction cluster_day3 Day 3: Post-Transduction cluster_day4_onwards Days 4+: Analysis or Selection d1_seed Seed target cells in appropriate culture vessel d2_prepare Prepare transduction medium with lentivirus and enhancers (e.g., Polybrene) d2_transduce Replace cell medium with transduction medium d2_prepare->d2_transduce d2_incubate Incubate cells with virus (4 to 24 hours) d2_transduce->d2_incubate d3_change_media Replace virus-containing medium with fresh complete medium d2_incubate->d3_change_media d4_expression Allow 48-72 hours for transgene expression d3_change_media->d4_expression d4_analyze Analyze transduction efficiency (e.g., FACS for fluorescent reporter) d4_expression->d4_analyze d4_select Optional: Apply antibiotic selection for stable cell line generation d4_expression->d4_select

Caption: General workflow for lentiviral transduction of mammalian cells.

Materials
  • Target cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lentiviral particles (store at -80°C, thaw on ice)

  • Transduction enhancers:

    • Polybrene (Hexadimethrine bromide)[1][10] or

    • Protamine Sulfate[1]

  • Sterile tissue culture plates (e.g., 6-well, 24-well, or 96-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Selection antibiotic (e.g., Puromycin), if applicable[1]

  • Personal Protective Equipment (PPE) and Biosafety Cabinet (BSL-2 practices required)[10]

Protocol

Day 1: Seeding Target Cells

  • Select an appropriate tissue culture plate.

  • Seed your target cells in their complete growth medium at a density that will result in 50-70% confluency on the day of transduction.[10][11][12] This is critical as cell density can significantly impact transduction efficiency.[3]

  • Incubate the cells overnight (18-24 hours) at 37°C in a humidified incubator with 5% CO₂.[10][11]

Day 2: Transduction

  • Thaw the lentiviral particle stock on ice.

  • In the biosafety cabinet, prepare the transduction medium. For each well, add the desired amount of lentivirus and a transduction enhancing agent to the complete cell culture medium.

    • Multiplicity of Infection (MOI): The MOI (ratio of transducing viral particles to the number of cells) is a critical parameter. If you are using a new cell line, it is highly recommended to test a range of MOIs (e.g., 0.5, 1, 2, 5, 10) to determine the optimal condition.[11]

    • Transduction Enhancer: Polybrene is commonly used at a final concentration of 4-8 µg/mL.[10][11] Note that some cell types, particularly primary cells, can be sensitive to Polybrene.[10][12] Perform a toxicity test if unsure.

  • Remove the existing medium from the cells.

  • Gently add the prepared transduction medium to the cells.

  • Incubate for 4-24 hours. Shorter incubation times (4-6 hours) may be sufficient and can reduce potential cytotoxicity from the viral preparation or transduction reagent.[11][12]

Day 3: Medium Change

  • After the incubation period, remove the virus-containing medium from the cells.

  • Wash the cells gently with sterile PBS (optional, can help remove residual virus).

  • Add fresh, pre-warmed complete growth medium to the cells.

  • Return the plate to the incubator.

Day 4 and Onwards: Analysis and/or Selection

  • Allow the cells to culture for an additional 48-72 hours to allow for the expression of the transgene.

  • Analysis: Transduction efficiency can be quantified by measuring the expression of a reporter gene (e.g., GFP, RFP) using flow cytometry or fluorescence microscopy.

  • Stable Cell Line Selection: If your lentiviral vector contains a selection marker, you can begin the selection process 48-72 hours post-transduction.

    • First, determine the optimal antibiotic concentration by performing a kill curve on your non-transduced parental cells.

    • Split the transduced cells and re-plate them in medium containing the predetermined concentration of the selection antibiotic.

    • Replace the selective medium every 2-3 days until non-transduced control cells have all died and resistant colonies are visible.[10]

Quantitative Data Summary

The following table provides recommended starting parameters for transduction in different plate formats.

Parameter96-Well Plate24-Well Plate6-Well Plate
Growth Area 0.32 cm²1.9 cm²9.6 cm²
Seeding Density (cells/well) 5,000 - 20,000[11]40,000 - 100,000[10]150,000 - 300,000[12]
Transduction Medium Volume 100 - 200 µL0.5 mL2.0 mL
Polybrene Final Conc. 4 - 8 µg/mL4 - 8 µg/mL4 - 8 µg/mL
Lentivirus Volume (MOI) TitrateTitrateTitrate

Section 2: The Role of Furin and this compound in Viral Biology

Furin is a cellular protease that cleaves precursor proteins at specific recognition sites, activating them. Many viral envelope proteins, including those of influenza, HIV, and coronaviruses, require cleavage by furin or furin-like proteases to become fusion-competent, a necessary step for viral entry into the host cell.

Signaling Pathway Diagram: Furin Inhibition by this compound

Furin_Inhibition cluster_pathway Mechanism of Furin-Mediated Viral Protein Cleavage and its Inhibition proprotein Viral Precursor Protein (e.g., Spike Glycoprotein) furin Furin Protease proprotein->furin Cleavage active_protein Active Viral Protein (Cleaved) furin->active_protein membrane_fusion Membrane Fusion & Viral Entry active_protein->membrane_fusion bos318 This compound bos318->furin Inhibition

Caption: this compound inhibits the furin protease, preventing cleavage of precursor proteins.

Application of this compound in Lentiviral Studies

Given that this compound inhibits furin, its application in a lentiviral context would likely be for purposes other than enhancing transduction.

  • Investigating Viral Entry Mechanisms: Researchers could use this compound to determine if the envelope glycoprotein used to pseudotype their lentivirus requires furin cleavage for function. A decrease in transduction efficiency in the presence of this compound would suggest a furin-dependent entry mechanism. This was demonstrated in studies with SARS-CoV-2 pseudotyped particles, where this compound inhibited pro-Spike protein processing and subsequent viral entry.[9]

  • Selective Transduction: In a mixed cell culture where different cell types have varying levels of furin activity, this compound could theoretically be used to selectively prevent transduction of high-furin-expressing cells. This is a hypothetical application that would require empirical validation.

  • Improving Vector Safety/Specificity: For certain in vivo applications, inhibiting furin could be explored as a strategy to prevent off-target transduction in tissues with high furin activity, though this is speculative.

To test the effect of this compound, researchers would pre-incubate target cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a set period (e.g., 1-2 hours) before adding the lentiviral particles as described in the standard protocol. A corresponding reduction in reporter gene expression would indicate an inhibitory effect.

Conclusion

The provided protocol offers a robust starting point for achieving efficient lentiviral transduction. The process should be optimized for each specific cell type and viral vector combination to ensure reliable and reproducible results. While this compound is a potent and specific furin inhibitor with clear applications in disease modeling and antiviral research, it is not a lentiviral transduction enhancer. Its utility in this context is as a research tool to probe the fundamental mechanisms of viral protein processing and entry. Researchers interested in using this compound should do so with the expectation that it may inhibit, rather than promote, the transduction process depending on the specific viral envelope used.

References

Application Notes and Protocols: Measuring Airway Surface Liquid Height in Response to BOS-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining optimal airway surface liquid (ASL) height is crucial for mucociliary clearance, a primary defense mechanism of the lungs. In conditions such as cystic fibrosis (CF), dysregulation of ion transport leads to ASL dehydration, mucus obstruction, and chronic infection.[1][2] The epithelial sodium channel (ENaC) is a key regulator of sodium absorption from the airway surface, and its over-activation contributes to ASL depletion.[1][3] Furin, a proprotein convertase, plays a significant role in the activation of ENaC.[4]

BOS-318 is a potent and highly selective, cell-permeable furin inhibitor.[3] By targeting furin, this compound effectively suppresses ENaC activity, leading to an increase in ASL height and enhanced airway hydration.[1][3][5] This makes this compound a promising therapeutic candidate, both as a standalone treatment and as an adjunct therapy to existing CF modulators like elexacaftor-tezacaftor-ivacaftor (ETI).[4][6] These application notes provide a detailed protocol for measuring the effect of this compound on ASL height in primary human bronchial epithelial cells (HBECs) and summarize the expected quantitative outcomes.

Data Presentation

The following table summarizes the quantitative effects of this compound on ASL height, both alone and in combination with ETI, in CF primary human bronchial epithelial cells.

Treatment GroupMean ASL Height (μm)Fold Increase vs. Control/ETI AloneReference
Vehicle Control (CF HBECs)8.02 - 8.48-[4][6]
This compound alone10.87~1.35[4][6]
ETI alone15.21~1.8[6]
ETI + this compound52.72~3.5 (vs. ETI alone)[4][6]

Signaling Pathway

cluster_epithelial_cell Airway Epithelial Cell cluster_lumen Airway Lumen ENaC_inactive Inactive ENaC ENaC_active Active ENaC ENaC_inactive->ENaC_active Activation Na_ion Na+ Ion ENaC_active->Na_ion Na+ Absorption Furin Furin Furin->ENaC_inactive Cleavage & Activation BOS318 This compound BOS318->Furin Inhibition ASL Airway Surface Liquid (ASL) BOS318->ASL Increases Height Na_ion->ASL Reduces

Caption: Mechanism of this compound action on ASL height.

Experimental Protocols

Measurement of Airway Surface Liquid (ASL) Height Using Confocal Microscopy

This protocol details the steps for measuring ASL height in well-differentiated primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI).

Materials:

  • Well-differentiated primary HBEC cultures on permeable supports (e.g., Transwell®)

  • This compound compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescently-labeled, non-absorbable dextran (e.g., 10 kDa dextran conjugated with rhodamine or another suitable fluorophore)

  • Perfluorocarbon (e.g., FC-770)

  • Confocal microscope equipped for live-cell imaging and with a water-immersion objective

  • Image analysis software (e.g., ImageJ/Fiji, Imaris)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBECs on permeable supports at an ALI for at least 3-6 weeks to achieve full differentiation, characterized by the presence of cilia and mucus production.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 0.3 µM) in the cell culture medium.[6]

    • Treat the basolateral side of the HBEC cultures with the this compound containing medium or vehicle control for the desired duration (e.g., 48 hours).[6] For combination studies, co-treat with other compounds of interest (e.g., ETI).

  • Labeling the ASL:

    • Gently wash the apical surface of the cultures with pre-warmed PBS to remove accumulated mucus.

    • Add a small volume (e.g., 20 µL) of PBS containing the fluorescently-labeled dextran (e.g., 1 mg/mL) to the apical surface.

    • Incubate for a short period (e.g., 15-30 minutes) to allow the dextran to distribute evenly within the ASL.

    • Gently aspirate any excess liquid from the apical surface, leaving only the thin film of ASL.

    • Carefully add a layer of perfluorocarbon to the apical surface to prevent evaporation and maintain the ASL height during imaging.

  • Confocal Microscopy Imaging:

    • Place the culture dish on the stage of the confocal microscope.

    • Use a high numerical aperture water-immersion objective (e.g., 40x or 63x) for imaging.

    • Acquire images in the XZ plane (vertical cross-section) to visualize the height of the fluorescently labeled ASL.

    • For each culture, capture images from multiple (e.g., 5-10) randomly selected fields of view to ensure representative measurements.

  • Image Analysis:

    • Open the acquired XZ scan images in an image analysis software.

    • The ASL height is the vertical distance from the apical cell surface to the top of the fluorescent dextran layer.

    • Use the software's measurement tools to determine the height in micrometers (µm) at several points along the horizontal axis of each image.

    • Average the measurements from all fields of view for each culture to obtain a mean ASL height.

  • Data Analysis and Interpretation:

    • Calculate the mean and standard error of the mean (SEM) for the ASL height in each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in ASL height between the control and this compound treated groups.

    • An increase in ASL height in the this compound treated group compared to the control indicates a positive effect on airway surface hydration.

cluster_workflow Experimental Workflow for ASL Height Measurement start Start: Differentiated HBEC Cultures treatment Treat with this compound or Vehicle start->treatment labeling Label ASL with Fluorescent Dextran treatment->labeling imaging Acquire XZ Images via Confocal Microscopy labeling->imaging analysis Measure ASL Height with Image Software imaging->analysis data Statistical Analysis and Comparison analysis->data end End: Determine Effect of this compound data->end

Caption: Workflow for ASL height measurement.

Conclusion

The provided protocols and data demonstrate that this compound effectively increases airway surface liquid height by inhibiting furin and subsequently reducing ENaC-mediated sodium absorption. The use of confocal microscopy to measure ASL height in primary HBEC cultures is a robust method to quantify the effects of this compound and similar compounds on airway hydration. These application notes serve as a valuable resource for researchers and scientists in the field of respiratory drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BOS-318 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BOS-318, a highly selective and cell-permeable furin inhibitor, for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of furin, a proprotein convertase involved in the processing of a wide range of precursor proteins.[1][2] Unlike many other furin inhibitors that target the catalytic site, this compound binds to a distinct cryptic pocket on the enzyme's surface.[1][2] This unique binding mode is responsible for its high selectivity for furin over other related proteases.[3]

Q2: What are the common applications of this compound in cell-based assays?

A2: this compound is primarily used in research to study the roles of furin in various biological processes. Key applications include:

  • Cystic Fibrosis Research: Investigating the inhibition of furin-mediated activation of the epithelial sodium channel (ENaC) to restore airway surface liquid height and mucociliary clearance.[4][5][6][7]

  • Virology Research: Studying the inhibition of viral entry and replication for viruses that require furin-like proteases for the processing of their surface glycoproteins, such as SARS-CoV-2.[2]

  • Cancer Research: Exploring the role of furin in tumor progression, invasion, and metastasis through the processing of matrix metalloproteinases (MMPs) and growth factors.[1][4][8][9]

  • Bacterial Toxin Research: Investigating the inhibition of the activation of bacterial exotoxins, such as Pseudomonas aeruginosa exotoxin A.[5][10]

Q3: What is a good starting concentration for this compound in a new cell-based assay?

A3: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question. Based on available data, a good starting point for a dose-response experiment would be a range from 10 nM to 1 µM . For initial experiments, a concentration of 0.2 µM to 0.3 µM has been shown to be effective in some cell lines.[2][4]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to be a highly selective inhibitor of furin due to its unique binding mechanism to a cryptic site that is not well conserved among other proteases.[3] However, as with any small molecule inhibitor, it is crucial to perform appropriate controls to rule out potential off-target effects in your specific experimental system. This can include using a structurally unrelated furin inhibitor as a control or employing genetic approaches like siRNA or CRISPR to validate the on-target effect.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low: The effective concentration can vary significantly between cell types.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM).
Incubation time is too short: The inhibitor may require more time to exert its effect on the downstream readout.Conduct a time-course experiment, measuring the endpoint at multiple time points (e.g., 24, 48, 72 hours).
Poor cell permeability in your specific cell line: Although this compound is cell-permeable, efficiency can vary.While this compound is designed for cell permeability, consider verifying target engagement with a downstream biochemical assay if possible.
Degradation of the compound: Improper storage or handling of the stock solution.Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C, protected from light).
High levels of cell death or cytotoxicity Concentration is too high: Exceeding the cytotoxic threshold for the specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH, or resazurin-based assays) to determine the toxic concentration range. Use concentrations below this threshold for your experiments.[11]
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium is non-toxic for your cells (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[11]
On-target toxicity: Inhibition of furin may be detrimental to the viability of certain cell lines over long incubation periods.Reduce the incubation time or use a lower, non-toxic concentration of this compound.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density.
Inaccurate pipetting of the inhibitor: Errors in preparing serial dilutions.Use calibrated pipettes and be meticulous when preparing inhibitor dilutions. Prepare a master mix for treating replicate wells.
Presence of serum in the culture medium: Serum proteins can bind to small molecules, reducing their effective concentration.If significant interference is suspected, consider performing experiments in serum-free or reduced-serum conditions.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

ApplicationCell Line / ModelEffective Concentration (IC₅₀ / EC₅₀)Reference
Furin Inhibition (Biochemical Assay)N/A1.9 nM (IC₅₀)[1][2]
SARS-CoV-2 Cell Entry InhibitionCalu-30.2 µM (IC₅₀)[2]
Cytoprotection against P. aeruginosa Exotoxin ACuFi (Cystic Fibrosis Human Bronchial Epithelial Cells)47.8 nM (Median Effective Concentration)[4]
ENaC InhibitionCF HBECs (Cystic Fibrosis Human Bronchial Epithelial Cells)0.3 µM (Used Concentration)[4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific cellular phenotype.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Assay-specific reagents for measuring the desired biological endpoint (e.g., cell viability reagent, reporter assay substrate)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period relevant to your assay (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay, a reporter gene assay, or a functional assay related to furin activity).

  • Data Analysis: Normalize the results to the vehicle control. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Assessing the Cytotoxicity of this compound

This protocol uses a resazurin-based assay to determine the cytotoxic concentration of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium, covering a broad concentration range (e.g., 0.01 µM to 100 µM). Include vehicle and no-treatment controls.

  • Treatment: Add the this compound dilutions to the cells.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability. Plot the percent viability versus the inhibitor concentration to identify the cytotoxic concentration range.

Visualizations

Furin_Signaling_Pathway Proproteins Pro-Growth Factors (e.g., pro-TGF-β) Pro-MMPs Viral Glycoproteins Bacterial Toxins Furin Furin Proproteins->Furin Cleavage ActiveProteins Mature, Active Proteins Furin->ActiveProteins Activation BOS318 This compound BOS318->Furin Inhibition CellularResponse Cellular Responses: - Proliferation - Invasion - Viral Entry - Toxin Activity ActiveProteins->CellularResponse

Caption: Furin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Dose_Response Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PrepareDilutions Prepare Serial Dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat Cells with This compound PrepareDilutions->TreatCells Incubate Incubate (e.g., 24-72h) TreatCells->Incubate Assay Perform Cellular Assay Incubate->Assay Analyze Analyze Data & Determine IC₅₀ Assay->Analyze End End Analyze->End

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Experimental_Workflow_Cytotoxicity Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with a Range of this compound Concentrations SeedCells->TreatCells Incubate Incubate (e.g., 24-72h) TreatCells->Incubate AddReagent Add Cytotoxicity Assay Reagent (e.g., Resazurin) Incubate->AddReagent Measure Measure Signal (e.g., Fluorescence) AddReagent->Measure Analyze Analyze Data & Determine Cytotoxic Range Measure->Analyze End End Analyze->End

Caption: Workflow for assessing the cytotoxicity of this compound.

References

BOS-318 Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BOS-318 in common laboratory settings. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture absorbed by the solvent.[1] Ultrasonic assistance may be required to fully dissolve the compound.[2][3]

Q2: Is this compound soluble in aqueous solutions or common alcohols like ethanol?

A2: No, this compound is reported to be insoluble in water and ethanol.[1] For cell culture experiments, it is crucial to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be further diluted in your culture medium.

Q3: How should I store the solid compound and my prepared stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Powder: Store at -20°C for up to 3 years.[1][2]

  • DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q4: Can I prepare a working solution of this compound for in vivo studies?

A4: Yes, several formulations for in vivo administration have been described. These typically involve a multi-solvent system. For example, a clear solution can be achieved at a concentration of ≥ 2.5 mg/mL using formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] Other vehicles include combinations of DMSO with SBE-β-CD in saline or corn oil.[3][4]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent, highly selective, and cell-permeable inhibitor of furin, a proprotein convertase.[2][5][6] In the context of cystic fibrosis research, furin inhibition by this compound prevents the activation of the epithelial sodium channel (ENaC).[7][8][9] This leads to increased airway surface liquid hydration and enhanced mucociliary clearance.[7][8][9]

Data Summary Tables

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO50 mg/mL (87.49 mM)Ultrasonic assistance may be needed.[2][3]
DMSO100 mg/mL (174.97 mM)Use fresh, non-hygroscopic DMSO.[1]
WaterInsoluble
EthanolInsoluble
In vivo Formulation 1≥ 2.5 mg/mL (4.37 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[3][4]
In vivo Formulation 2≥ 2.5 mg/mL (4.37 mM)10% DMSO, 90% (20% SBE-β-CD in saline).[3][4]
In vivo Formulation 3≥ 2.5 mg/mL (4.37 mM)10% DMSO, 90% corn oil.[3][4]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability Period
Solid Powder-20°C3 years[1][2]
In Solvent (DMSO)-80°C6 months[2]
In Solvent (DMSO)-20°C1 month[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Culture Media The final concentration of DMSO in the media is too high, or the solubility limit of this compound in the aqueous media has been exceeded.Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into your final culture volume.
Loss of Compound Activity Improper storage of stock solutions, such as repeated freeze-thaw cycles or prolonged storage at -20°C.Aliquot your stock solution into single-use vials and store them at -80°C for long-term stability. Avoid using stock solutions that have been stored at -20°C for more than one month.[1][2]
Difficulty Dissolving the Powder The compound may require more energy to dissolve, or the DMSO may have absorbed moisture.Use gentle warming and sonication to aid dissolution.[2][3] Always use fresh, anhydrous grade DMSO for preparing stock solutions as moisture can significantly impact solubility.[1]
Inconsistent Experimental Results Variability in the preparation of working solutions or degradation of the compound.Prepare fresh working solutions from a properly stored stock aliquot for each experiment. Ensure thorough mixing when diluting the DMSO stock into aqueous media.

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound (Molecular Weight: 571.50 g/mol ) to equilibrate to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 175 µL of DMSO.

  • Dissolution: Vortex the vial to mix. If necessary, use an ultrasonic water bath to ensure the compound is fully dissolved.

  • Storage: Aliquot the solution into single-use, light-protected tubes. Store at -80°C for up to 6 months.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key processes related to the use of this compound.

BOS318_Signaling_Pathway cluster_epithelial_cell Airway Epithelial Cell Furin Furin proENaC pro-ENaC Furin->proENaC cleaves ENaC Active ENaC proENaC->ENaC Activation Na_ion Na+ Influx ENaC->Na_ion increases ASL Airway Surface Liquid Dehydration Na_ion->ASL BOS318 This compound BOS318->Furin inhibits

Caption: this compound inhibits Furin, preventing ENaC activation and airway dehydration.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock store_stock Aliquot & Store at -80°C prep_stock->store_stock dilute_working Dilute Stock to Working Concentration in Media (e.g., 0.001-1 µM) store_stock->dilute_working treat_cells Treat Cells (e.g., CuFi-1, HBECs) dilute_working->treat_cells assay Perform Assay (e.g., Viability, ENaC activity) treat_cells->assay end End assay->end

References

Potential off-target effects of BOS-318 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOS-318. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning potential off-target effects and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, cell-permeable, and highly selective inhibitor of furin, a proprotein convertase.[1][2][3] Its mechanism of action involves binding to furin and inhibiting its proteolytic activity.[2][4] In the context of cystic fibrosis research, this inhibition of furin prevents the activation of the epithelial sodium channel (ENaC), leading to increased airway surface liquid and improved mucociliary clearance.[2][4]

Q2: What makes this compound highly selective for furin?

A2: this compound's high selectivity is attributed to its unique binding mechanism. It induces the formation of a novel binding pocket on the furin enzyme, which is independent of the catalytic triad.[2][4] This distinct interaction minimizes its binding to other related proteases.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1][3]

Q4: What is the recommended solvent for dissolving this compound?

A4: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][5] It is soluble in DMSO up to 100 mg/mL (174.97 mM).[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound, with a focus on differentiating between true off-target effects and experimental artifacts.

Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability

Question: I am observing higher-than-expected cell death in my cultures treated with this compound. Is this an off-target effect?

Answer: While this compound is reported to be highly selective, cellular toxicity can arise from several factors that may not be direct off-target effects of the compound.

Possible Causes and Solutions:

  • High Concentration of this compound: Exceeding the optimal concentration range can lead to non-specific effects.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Solvent (DMSO) Toxicity: DMSO can be toxic to cells at higher concentrations.[6][7][8] The sensitivity to DMSO can vary between cell lines.[6]

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (generally ≤ 0.5%).[6] Run a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess the effect of the solvent alone.

  • Compound Instability: Degradation of the compound in culture media over time can sometimes produce toxic byproducts.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the stock solution to room temperature.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

    • Solution: If possible, test this compound on a more robust cell line to compare results.

Issue 2: Inconsistent or Lack of Expected Efficacy

Question: I am not observing the expected level of ENaC inhibition or other downstream effects. Could there be off-target binding that is interfering with the intended pathway?

Answer: While unlikely given its high selectivity, a lack of efficacy is more commonly associated with experimental parameters.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to achieve effective furin inhibition in your experimental system.

    • Solution: Titrate the concentration of this compound to find the optimal dose for your cell type and density.

  • Incorrect Timing of Treatment: The timing and duration of this compound treatment may not be optimal for observing the desired effect.

    • Solution: Review published protocols and consider a time-course experiment to determine the optimal treatment duration.

  • Compound Degradation: As mentioned previously, improper storage or handling can lead to a loss of activity.

    • Solution: Ensure that the compound has been stored correctly and use fresh dilutions for your experiments.[1][3]

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses.

    • Solution: Maintain consistent cell culture practices and ensure your cells are healthy and in the logarithmic growth phase.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC₅₀ (nM)Fold Selectivity vs. Furin
Furin1.91x
PCSK525.3~13x
PCSK745.8~24x
PCSK6209.4~110x

Data sourced from MedchemExpress and adapted from published findings.[3]

Table 2: Recommended Storage and Handling of this compound

FormStorage TemperatureDurationNotes
Powder-20°C3 years
Stock Solution in DMSO-80°C1 yearAliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.

Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

  • Prepare this compound Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below the toxic threshold for your cells (e.g., ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as your treatment group.

  • Treatment: Remove the existing medium from your cells and replace it with the this compound working solution or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, protein extraction for Western blotting, RNA isolation for qPCR).

Visualizations

Signaling_Pathway cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Pro-ENaC Pro-ENaC Furin Furin Pro-ENaC->Furin Cleavage Active ENaC Active ENaC Furin->Active ENaC Active ENaC_mem Active ENaC Na_ion Na+ Influx Active ENaC_mem->Na_ion Airway_Dehydration Airway Dehydration Na_ion->Airway_Dehydration This compound This compound This compound->Furin Inhibition

Caption: Signaling pathway of Furin-mediated ENaC activation and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the this compound concentration optimal? Start->Check_Concentration Check_Solvent Is the DMSO concentration below toxic levels? Check_Concentration->Check_Solvent Yes Optimize_Experiment Optimize Experimental Parameters Check_Concentration->Optimize_Experiment No Check_Stability Was the compound stored and handled correctly? Check_Solvent->Check_Stability Yes Check_Solvent->Optimize_Experiment No Check_Cell_Health Are the cells healthy and consistent? Check_Stability->Check_Cell_Health Yes Check_Stability->Optimize_Experiment No Potential_Off_Target Consider Potential Off-Target Effects Check_Cell_Health->Potential_Off_Target Yes Check_Cell_Health->Optimize_Experiment No

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Troubleshooting BOS-318 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BOS-318 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, highly selective, and cell-permeable inhibitor of furin, a proprotein convertase.[1][2][3][4] Furin is involved in the processing of a variety of proteins, including the epithelial sodium channel (ENaC).[4][5][6][7][8][9] By inhibiting furin, this compound can suppress ENaC activity, which has shown potential in preclinical models for diseases like cystic fibrosis by enhancing airway hydration and mucociliary clearance.[3][4][5][6][7][8][9] It has also been investigated for its protective effects against lung injury in mouse models of Pseudomonas aeruginosa infection.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
-20°C1 month
Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's instructions.

Q3: What are the suggested formulations for in vivo delivery of this compound?

A3: this compound has poor aqueous solubility, requiring a co-solvent system for in vivo administration. Below are some reported formulations. It is recommended to prepare these solutions fresh for each experiment.

Formulation ComponentsConcentration of this compoundNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLAdd solvents sequentially. Gentle warming and sonication may be required to aid dissolution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL-
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL-
These are starting points for formulation development and may require optimization for your specific animal model and route of administration.

Troubleshooting Guides

Formulation and Administration Issues

Problem: My this compound formulation is cloudy or has precipitated.

Possible Causes & Solutions:

CauseSolution
Incomplete Dissolution Ensure thorough mixing after the addition of each solvent. Use of a vortex mixer is recommended. Gentle warming or sonication can also aid in dissolving the compound.
Solvent Quality Use high-purity, anhydrous solvents. DMSO, in particular, can absorb moisture from the air, which may affect solubility.
Temperature Effects Some formulations may precipitate at lower temperatures. If the formulation was refrigerated, allow it to come to room temperature and vortex to redissolve before administration.
Incorrect Solvent Ratios Double-check all calculations and measurements for the co-solvent system.

Problem: I am observing adverse reactions at the injection site (intraperitoneal administration).

Possible Causes & Solutions:

CauseSolution
Irritation from Formulation High concentrations of DMSO can cause local irritation. If possible, try to minimize the final DMSO concentration in the formulation. Ensure the pH of the final solution is close to neutral.
Improper Injection Technique Ensure the injection is truly intraperitoneal and not subcutaneous or into an organ. Use the correct needle size (e.g., 25-27g for mice) and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. The injection volume should not exceed recommended limits (e.g., < 10 ml/kg for mice).[10]
Microbial Contamination Ensure that the formulation is sterile. Filter-sterilize the final formulation if possible.
Needle Trauma Repeated injections in the same location can cause tissue damage. Alternate injection sites if multiple doses are required.
Experimental Variability and Unexpected Results

Problem: My in vivo results are inconsistent between experiments.

Possible Causes & Solutions:

CauseSolution
Inconsistent Formulation Prepare fresh formulations for each experiment to ensure consistency. Ensure the compound is fully dissolved and the solution is homogenous before each administration.
Variability in Animal Handling Standardize animal handling and injection procedures to minimize stress, which can impact physiological responses.
Biological Variation Ensure animals are of a similar age and weight. Randomize animals into treatment groups.
Dosing Accuracy Use appropriate and calibrated equipment for dosing.

Problem: I am not observing the expected therapeutic effect.

Possible Causes & Solutions:

CauseSolution
Sub-optimal Dose The administered dose may be too low to achieve a therapeutic concentration in the target tissue. Conduct a dose-response study to determine the optimal dose.
Poor Bioavailability The chosen route of administration and formulation may result in low bioavailability. While intraperitoneal administration is common, other routes may need to be explored. Pharmacokinetic studies are recommended to determine the bioavailability and half-life of this compound in your model.
Compound Instability Ensure the compound has been stored correctly and that the formulation is stable for the duration of the experiment.
Timing of Administration The dosing schedule may not be optimal. Consider the half-life of the compound (if known) when designing the dosing regimen.

Experimental Protocols & Visualizations

Signaling Pathway of Furin and ENaC

Furin plays a key role in the proteolytic cleavage and activation of the alpha and gamma subunits of the epithelial sodium channel (ENaC). This activation increases sodium ion influx, leading to airway surface liquid dehydration, a hallmark of cystic fibrosis. This compound, by inhibiting furin, prevents this activation cascade.

Furin_ENaC_Pathway This compound Mechanism of Action cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Pro-ENaC Pro-ENaC Furin Furin Pro-ENaC->Furin Cleavage Active ENaC Active ENaC Furin->Active ENaC Activation Na_ion Na+ Influx Active ENaC->Na_ion BOS318 This compound BOS318->Furin Inhibition

Caption: Mechanism of this compound in preventing ENaC activation.

Experimental Workflow for In Vivo Study

This workflow outlines a typical procedure for evaluating the efficacy of this compound in a mouse model.

InVivo_Workflow General In Vivo Experimental Workflow A Acclimatize Animals B Randomize into Groups (Vehicle, this compound) A->B D Administer Treatment (e.g., Intraperitoneal Injection) B->D C Prepare this compound Formulation C->D E Monitor Animals (Weight, Clinical Signs) D->E G Collect Samples (Blood, Tissue) E->G F Induce Disease Model (if applicable) F->E H Analyze Endpoints (e.g., Biomarkers, Histology) G->H

Caption: A generalized workflow for conducting animal studies with this compound.

Troubleshooting Logic for Formulation Issues

This diagram provides a logical approach to troubleshooting common formulation problems.

Troubleshooting_Formulation Formulation Troubleshooting Flowchart Start Formulation Appears Cloudy/Precipitated Check_Temp Is formulation at room temperature? Start->Check_Temp Warm_Vortex Warm gently and vortex Check_Temp->Warm_Vortex No Check_Solvents Are solvents anhydrous and high-purity? Check_Temp->Check_Solvents Yes Warm_Vortex->Check_Solvents Use_New_Solvents Use fresh, high-purity solvents Check_Solvents->Use_New_Solvents No Check_Procedure Was the mixing procedure followed correctly? Check_Solvents->Check_Procedure Yes Use_New_Solvents->Check_Procedure Sonicate Try sonication to aid dissolution Check_Procedure->Sonicate No Reformulate Consider alternative formulation Check_Procedure->Reformulate Yes, still precipitated Sonicate->Reformulate

Caption: A step-by-step guide to resolving this compound formulation issues.

References

Technical Support Center: Minimizing Cytotoxicity of BOS-318 in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of the furin inhibitor, BOS-318, during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective, cell-permeable small molecule inhibitor of furin.[1][2] Furin is a proprotein convertase that plays a crucial role in the maturation of a variety of proteins by cleaving them at specific sites.[3][4][5][6] In the context of cystic fibrosis research, this compound is known to suppress the activity of the epithelial sodium channel (ENaC) by inhibiting its furin-dependent cleavage and activation.[1][2]

Q2: Is this compound generally considered cytotoxic?

A2: Current research suggests that this compound is not significantly cytotoxic at concentrations effective for its biological activity.[7] In fact, studies have shown that this compound can protect epithelial cells from death induced by Pseudomonas aeruginosa exotoxin A.[2] However, as with any small molecule inhibitor, cytotoxicity can be observed under certain experimental conditions, particularly in long-term cultures.[8]

Q3: What are the potential causes of cytotoxicity when using this compound in long-term cell culture?

A3: While this compound is highly selective, cytotoxicity in long-term culture can arise from several factors that are common to many small molecule inhibitors:[8][9]

  • High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and subsequent cell death.[8][9]

  • Prolonged Exposure: Continuous exposure to any compound, even at a low concentration, can disrupt normal cellular processes over time.[8]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at higher concentrations and with prolonged exposure.[8][9]

  • Metabolite Toxicity: The metabolic breakdown of this compound by cells could potentially produce toxic byproducts.[8]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical treatments.[8]

Troubleshooting Guide

Issue 1: Increased cell death observed in this compound treated cells compared to vehicle control in a long-term experiment.

Potential Cause Troubleshooting Steps
Inhibitor concentration is too high Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. Start with a wide range of concentrations.
Prolonged, continuous exposure Consider intermittent dosing schedules (e.g., treat for a period, then culture in inhibitor-free medium) to reduce cumulative toxicity.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1% for long-term culture). Always include a vehicle-only control with the same DMSO concentration as your highest this compound dose.[8][9]
Compound degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
Cell culture conditions Maintain consistent cell culture practices, including cell passage number and seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[9]

Issue 2: Inconsistent results or lack of this compound efficacy in long-term culture.

Potential Cause Troubleshooting Steps
Suboptimal inhibitor concentration Re-evaluate the effective concentration range for your specific cell line and assay. The IC50 can vary between cell types.
Compound instability in culture medium Prepare fresh media with this compound at regular intervals during long-term experiments.
Cell line insensitivity Confirm that your cell line expresses furin and the downstream targets of interest (e.g., ENaC).
Variability in cell health Ensure consistent cell culture conditions to minimize variability between experiments.[9]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using the MTT Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[10][11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions or control solutions.

  • Incubation: Incubate the plate for the desired long-term exposure time (e.g., 72 hours, 96 hours, or longer, with media changes as required).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessing Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells into the culture medium.[13][14][15]

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired long-term exposure time.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Read the absorbance at the wavelength specified by the manufacturer (typically 490 nm and a reference wavelength of 680 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Quantitative Data Summary

Table 1: Example Dose-Response of this compound on Cell Viability (MTT Assay) after 72-hour exposure.

This compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)1.25100%
0.011.2398.4%
0.11.26100.8%
11.2196.8%
101.1592.0%
500.9878.4%
1000.6552.0%

Table 2: Example Time-Course of this compound (10 µM) on Cytotoxicity (LDH Assay).

Time Point (hours)% Cytotoxicity (Relative to Max LDH Release)
245.2%
486.8%
728.5%
9612.1%

Visualizations

Furin_ENaC_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane proENaC pro-ENaC (α, β, γ subunits) Furin Furin proENaC->Furin Substrate for cleavedENaC Cleaved ENaC Furin->cleavedENaC Cleaves α and γ subunits activeENaC Active ENaC cleavedENaC->activeENaC Traffics to membrane Na_ion Na+ Ion Na_ion->activeENaC Influx BOS318 This compound BOS318->Furin Inhibits Cytotoxicity_Workflow start Start: Healthy Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) for attachment seed_cells->incubate1 prepare_compound Prepare this compound dilutions and controls (Vehicle, Untreated) incubate1->prepare_compound treat_cells Treat cells with this compound/controls incubate1->treat_cells prepare_compound->treat_cells incubate2 Long-term incubation (e.g., 24-96h) treat_cells->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read_plate Acquire data (Microplate Reader) assay->read_plate analyze_data Analyze data (% Viability / % Cytotoxicity) read_plate->analyze_data end End: Determine non-toxic concentration analyze_data->end

References

Technical Support Center: Overcoming Resistance to BOS-318 in Viral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when using BOS-318 in viral assays, particularly concerning observations of reduced efficacy or apparent resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective, cell-permeable small molecule inhibitor of furin.[1][2] Furin is a host cell protease that plays a crucial role in the maturation of a wide range of proteins, including the envelope glycoproteins of many viruses.[3][4][5] this compound functions through an allosteric mechanism, binding to a novel pocket on the furin enzyme, independent of the active site. This binding induces a conformational change that inhibits furin's proteolytic activity.[2]

Q2: Is it possible for viruses to develop resistance to this compound?

A2: While targeting a host factor like furin is expected to present a higher genetic barrier to the development of viral resistance compared to drugs targeting viral proteins, it is theoretically possible.[6][7] Viruses have a remarkable ability to adapt. Potential, though not yet documented, mechanisms of resistance to a host-factor targeting antiviral like this compound could include:

  • Upregulation of the targeted host factor: The virus could induce the host cell to produce more furin, potentially overwhelming the inhibitory effect of this compound at a given concentration.

  • Utilization of alternative host factors: Some viruses might adapt to use other host proteases for the cleavage and maturation of their glycoproteins, bypassing the need for furin.

  • Mutations in the viral protein: A viral glycoprotein could mutate to be processed by a different protease or become less dependent on cleavage for infectivity.

Q3: We are observing a lack of efficacy of this compound in our viral assay. Does this automatically mean the virus has developed resistance?

A3: Not necessarily. A perceived lack of efficacy can stem from various experimental factors unrelated to true viral resistance. It is crucial to systematically troubleshoot the experimental setup before concluding that resistance has occurred. Common issues can include problems with the compound's integrity, cell health, assay protocol, or data interpretation.[8]

Troubleshooting Guide: Reduced this compound Efficacy in Viral Assays

This guide is designed to help you troubleshoot experiments where this compound is showing lower than expected antiviral activity.

Problem 1: No significant antiviral effect of this compound is observed.

Possible Cause & Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Question: Has the this compound compound been stored and handled correctly?

    • Action: Verify the storage conditions (temperature, light exposure) against the manufacturer's recommendations. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. To confirm the compound's activity, consider performing a furin activity assay as a positive control.

  • Cell Health and Density:

    • Question: Are the host cells healthy and at an optimal density for the viral infection and assay?

    • Action: Visually inspect the cells for any signs of stress, contamination, or unusual morphology. Ensure that the cell density is consistent across all wells, as this can significantly impact viral spread and assay readout.[9] Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your viral assay to rule out cytotoxicity from the compound or other experimental components.

  • Assay Protocol and Parameters:

    • Question: Is the timing of this compound addition and the duration of treatment appropriate for the virus and assay being used?

    • Action: For optimal efficacy, this compound should be present before or at the time of viral infection to inhibit the initial processing of viral glycoproteins. Review the experimental timeline. The concentration of this compound should also be optimized for your specific cell line and virus through a dose-response experiment.

Problem 2: The IC50 value of this compound has shifted to a higher concentration.

A significant increase in the half-maximal inhibitory concentration (IC50) may suggest the emergence of a less susceptible viral population.

Workflow for Investigating a Potential IC50 Shift:

G cluster_0 Initial Observation cluster_1 Phenotypic Confirmation cluster_2 Genotypic Analysis cluster_3 Mechanism of Action Studies observe_shift Observe Consistent IC50 Shift in Repeated Assays plaque_assay Perform Plaque Reduction Neutralization Assay (PRNA) observe_shift->plaque_assay Confirm Phenotype yield_reduction Conduct Viral Yield Reduction Assay observe_shift->yield_reduction Confirm Phenotype sequence_virus Sequence Viral Genome (Glycoprotein Gene) plaque_assay->sequence_virus If Shift Confirmed yield_reduction->sequence_virus If Shift Confirmed compare_sequences Compare with Wild-Type Sequence sequence_virus->compare_sequences identify_mutations Identify Potential Resistance Mutations compare_sequences->identify_mutations reverse_genetics Introduce Mutations into Wild-Type Virus identify_mutations->reverse_genetics Validate Mutation protease_assay Assess Viral Dependence on Alternative Proteases identify_mutations->protease_assay Investigate Mechanism

Caption: Workflow for investigating a potential this compound IC50 shift.

Detailed Experimental Protocols:

1. Plaque Reduction Neutralization Assay (PRNA)

  • Objective: To quantify the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

  • Methodology:

    • Seed 6-well plates with a suitable host cell line to form a confluent monolayer.

    • Prepare serial dilutions of this compound in serum-free media.

    • In a separate plate, mix a standard amount of virus (e.g., 100 plaque-forming units) with each drug dilution and incubate for 1 hour at 37°C. Include a virus-only control.

    • Wash the cell monolayers with PBS and inoculate with the virus-drug mixtures.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of this compound.

    • Incubate for 3-5 days, or until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

    • Calculate the percent inhibition for each drug concentration relative to the virus-only control and determine the IC50 value.

2. Viral Yield Reduction Assay

  • Objective: To measure the effect of this compound on the production of infectious virus particles.

  • Methodology:

    • Seed cells in 24-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with the virus at a low multiplicity of infection (MOI) (e.g., 0.01).

    • After a 1-hour adsorption period, wash the cells to remove unattached virus and add fresh media containing the respective concentrations of this compound.

    • Incubate for 24-48 hours.

    • Harvest the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 assay.

    • Calculate the reduction in viral yield for each drug concentration and determine the IC50.

3. Genotypic Analysis of Potential Resistance

  • Objective: To identify mutations in the viral genome that may confer resistance to this compound.

  • Methodology:

    • Culture the virus in the presence of increasing, sub-lethal concentrations of this compound over multiple passages to select for a resistant population.

    • Extract viral RNA or DNA from the passaged virus and the wild-type virus.

    • Perform reverse transcription (for RNA viruses) followed by PCR to amplify the gene encoding the viral glycoprotein that is a substrate for furin.

    • Sequence the PCR products using Sanger or Next-Generation Sequencing (NGS).

    • Align the sequences from the passaged and wild-type viruses to identify any mutations.

Data Presentation: Comparing Wild-Type and Potentially Resistant Virus

ParameterWild-Type VirusPotentially Resistant VirusFold Change
This compound IC50 (nM) 1015015
Glycoprotein Gene Mutation NoneV505I-
Problem 3: High background or inconsistent results in the viral assay.

Possible Cause & Troubleshooting Steps:

  • Assay Plate and Reagent Issues:

    • Question: Are the assay plates and reagents appropriate for the detection method?

    • Action: For fluorescence-based assays, use black, clear-bottom plates to minimize background.[10] For luminescence assays, white plates are recommended. Ensure that media components, such as phenol red, are not interfering with the readout.[10]

  • Inconsistent Cell Seeding:

    • Question: Is there variability in the number of cells seeded per well?

    • Action: Use a calibrated multichannel pipette or an automated cell dispenser for seeding. After seeding, visually inspect the plate to ensure even cell distribution.

  • Edge Effects:

    • Question: Are the results from the outer wells of the plate different from the inner wells?

    • Action: Edge effects can be caused by uneven temperature or evaporation. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.[9]

Signaling Pathway: Furin-Mediated Viral Glycoprotein Maturation

G cluster_0 Host Cell cluster_1 Golgi Apparatus Pro-glycoprotein Pro-glycoprotein Furin Furin Pro-glycoprotein->Furin Cleavage Mature Glycoprotein Mature Glycoprotein Furin->Mature Glycoprotein Activation Viral Infectivity Viral Infectivity Mature Glycoprotein->Viral Infectivity This compound This compound This compound->Furin Inhibition

Caption: this compound inhibits furin-mediated cleavage of viral pro-glycoproteins.

References

Technical Support Center: Ensuring Complete Furin Inhibition with BOS-318

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOS-318, a highly selective, cell-permeable furin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and effective furin inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or lower-than-expected inhibition in cell-based assays. Inhibitor Concentration: The effective concentration of this compound may not have been reached or maintained in the cellular environment.- Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The EC50 in U2OS cells is 23.5 ± 14.7 nM.[1] - Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for cell permeability and binding to furin. A 30-minute pre-incubation is a common starting point for in vitro assays.[2] For longer-term cell-based assays, consider treatment durations of 48 to 72 hours.[3][4]
Cell Permeability Issues: While this compound is cell-permeable, variations in cell lines and culture conditions can affect uptake.- Verify Permeability: If possible, use a fluorescently labeled version of the inhibitor or a downstream reporter assay to confirm cellular uptake. - Review Culture Conditions: Ensure that components of the cell culture medium are not interfering with the inhibitor's activity or stability.
Inhibitor Stability: this compound may degrade over long incubation periods at 37°C.- Fresh Preparations: Always use freshly prepared solutions of this compound. Stock solutions can be stored at -80°C for up to 6 months.[3][5] - Media Changes: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
High background signal or off-target effects observed. Inhibitor Specificity: Although this compound is highly selective for furin, at very high concentrations, off-target effects can occur.[1]- Use Recommended Concentrations: Stick to the lowest effective concentration determined from your dose-response studies. This compound is significantly more potent against furin compared to other proprotein convertases like PCSK5, PCSK6, and PCSK7.[1][3][4] - Control Experiments: Include appropriate controls, such as a less selective furin inhibitor like dec-RVKR-CMK, to differentiate between furin-specific and off-target effects. However, be aware that dec-RVKR-CMK has been shown to inhibit other proteases.[6]
Cytotoxicity: High concentrations of any compound can be toxic to cells.- Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to ensure that the observed effects are not due to cell death. This compound has been shown to provide cytoprotection against P. aeruginosa exotoxin A-induced toxicity.[3][4]
Variability between experimental replicates. Inconsistent Reagent Handling: Furin is sensitive to freeze-thaw cycles.- Aliquot Reagents: Aliquot recombinant furin and this compound stock solutions to avoid repeated freeze-thaw cycles.[2][7][8]
Assay Conditions: Minor variations in temperature, pH, or buffer composition can affect enzyme activity.- Standardize Protocol: Ensure all reagents are at the correct temperature before starting the assay and that the buffer composition, including CaCl₂ concentration (typically 1-5 mM for furin activity), is consistent across all wells.[2]
No inhibition observed in an in vitro (biochemical) assay. Inactive Enzyme: The recombinant furin may not be active.- Positive Control: Always include a positive control (furin with substrate but no inhibitor) to confirm enzyme activity.[2]
Incorrect Assay Buffer: Furin activity is calcium-dependent.[2]- Check Buffer Composition: Ensure your assay buffer contains an adequate concentration of CaCl₂ (typically 1-5 mM) and is at the optimal pH (around 7.0).[2]
Substrate Competition: The concentration of the fluorogenic substrate may be too high, outcompeting the inhibitor.- Optimize Substrate Concentration: Use a substrate concentration at or below the Km for the enzyme to ensure sensitive detection of inhibition.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and highly selective furin inhibitor.[1][3][5] Unlike many other furin inhibitors that target the active site, this compound exhibits a unique mechanism by binding to a newly identified, unexpected pocket on the furin enzyme, independent of the catalytic triad.[9] This induced-fit mechanism, where the tryptophan residue W254 in furin's catalytic cleft rotates to reveal a hidden hydrophobic pocket, is responsible for its high selectivity.[1]

2. What is the recommended starting concentration for this compound in cell-based assays?

A good starting point for cell-based assays is to perform a dose-response curve ranging from 1 nM to 1 µM.[3][4] The reported EC50 for this compound in U2OS cells is approximately 23.5 nM.[1] For specific applications like inhibiting ENaC-mediated sodium transport in human bronchial epithelial cells (HBECs), concentrations around 0.3 µM have been shown to be effective.[3][10]

3. How should I prepare and store this compound?

This compound is typically provided as a powder. For in vitro experiments, it can be dissolved in DMSO to create a stock solution. For example, a 50 mg/mL stock in DMSO is possible with ultrasonic assistance.[3][4] It is recommended to use freshly opened DMSO as it can be hygroscopic.[3][5] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3][5] For in vivo use, specific formulations involving DMSO, PEG300, Tween-80, and saline are suggested.[4][11]

4. How does the selectivity of this compound compare to other furin inhibitors?

This compound demonstrates superior selectivity for furin compared to other members of the proprotein convertase (PC) family. It is approximately 13-fold more potent against furin than PCSK5, 24-fold more potent than PCSK7, and 110-fold more potent than PCSK6.[1][3][4] This high selectivity is a significant advantage over less specific inhibitors like dec-RVKR-CMK, which shows similar potency across several PCs.[1]

5. Can this compound be used in vivo?

Yes, this compound is cell-permeable and has been used in various models, including human ex vivo models of cystic fibrosis airway disease.[9] Specific formulations for in vivo administration have been described.[4][11]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 (Furin) 1.9 ± 1.1 nMBiochemical assay[1]
Ki (Furin) 0.413 nMKinetic analysis with peptide substrate[1]
EC50 (Golgi) 23.5 ± 14.7 nMU2OS cells[1]
IC50 (PCSK5) 25.3 nMU2OS cells[3][4]
IC50 (PCSK7) 45.8 nMU2OS cells[3][4]
IC50 (PCSK6) 209.4 nMU2OS cells[3][4]
EC50 (PEA Cytotoxicity) 47.8 nMCuFi-1 cells, 72 hours[4]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Furin Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory activity of this compound against purified furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM CaCl₂, 0.5% Triton X-100)

  • DMSO

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Thaw recombinant furin on ice and dilute to the desired concentration in cold Furin Assay Buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in Furin Assay Buffer.

    • Prepare the furin substrate solution in Furin Assay Buffer.

  • Assay Setup:

    • Add 25 µL of diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.

    • Add 25 µL of diluted furin enzyme to all wells except the "no enzyme" control.

    • For the "no enzyme" control, add 25 µL of Furin Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow this compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the furin substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[8]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Furin Inhibition Assay

This protocol provides a general framework for evaluating the efficacy of this compound in a cellular context.

Materials:

  • Cell line of interest (e.g., U2OS, Calu-3, or primary human bronchial epithelial cells)

  • Complete cell culture medium

  • This compound

  • Assay for downstream furin activity (e.g., measuring cleavage of a specific substrate, ENaC activity, or viral glycoprotein processing)

  • Cell lysis buffer (if required)

  • Instrumentation for the chosen downstream assay

Procedure:

  • Cell Seeding:

    • Seed cells in an appropriate culture plate (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the specific downstream endpoint being measured.

  • Downstream Analysis:

    • After incubation, perform the assay to measure the downstream effect of furin inhibition. This could involve:

      • Western Blot: Lysing the cells and performing a Western blot to detect the cleavage of a known furin substrate.

      • Reporter Assay: Using a reporter cell line that expresses a furin-dependent reporter protein.

      • Functional Assay: Measuring a physiological outcome, such as changes in ion transport (e.g., ENaC activity).[3][12]

      • Viral Entry Assay: Quantifying the entry of a virus that requires furin cleavage for activation.

  • Data Analysis:

    • Quantify the results from the downstream assay.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the EC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay prep_reagents Prepare Reagents (Furin, this compound, Substrate) assay_setup Assay Setup (Add inhibitor & enzyme) prep_reagents->assay_setup pre_incubation Pre-incubation (30 min) assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add substrate) pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic mode) initiate_reaction->measure_fluorescence analyze_ic50 Data Analysis (Calculate IC50) measure_fluorescence->analyze_ic50 seed_cells Seed Cells inhibitor_treatment Inhibitor Treatment (this compound) seed_cells->inhibitor_treatment incubation Incubation (2-72 hours) inhibitor_treatment->incubation downstream_analysis Downstream Analysis (e.g., Western, Functional Assay) incubation->downstream_analysis analyze_ec50 Data Analysis (Calculate EC50) downstream_analysis->analyze_ec50

Caption: Experimental workflows for in vitro and cell-based furin inhibition assays.

signaling_pathway cluster_golgi Golgi Apparatus proENaC pro-ENaC furin Furin proENaC->furin Cleavage ENaC Active ENaC (at cell membrane) furin->ENaC Na_transport Increased Na+ Transport ENaC->Na_transport BOS318 This compound BOS318->furin Inhibition

Caption: Signaling pathway of furin-mediated ENaC activation and its inhibition by this compound.

References

Technical Support Center: BOS-318 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with the selective furin inhibitor, BOS-318.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, cell-permeable, and highly selective inhibitor of furin, a proprotein convertase.[1][2] Unlike many other furin inhibitors that target the enzyme's catalytic triad, this compound binds to a novel, cryptic binding pocket on the surface of furin.[3][4] This unique binding mode results in a dual mechanism of inhibition by obstructing the substrate binding region and altering the architecture of the catalytic triad.[4] A primary downstream effect of furin inhibition by this compound is the suppression of the epithelial sodium channel (ENaC), which is crucial in regulating airway surface liquid volume.[5][6]

Q2: In which cell lines has this compound been tested?

A2: this compound has been shown to be effective in various cell lines, including CuFi-1 cells (a human bronchial epithelial cell line), U2OS cells (a human osteosarcoma cell line), and Calu-3 cells (a human lung adenocarcinoma cell line).[1][3] It has also been extensively studied in primary human bronchial epithelial cells (HBECs) from cystic fibrosis patients.[7]

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, such as the cell type and duration of treatment.

TargetCell Line/SystemTreatment ConditionsIC50 Value
Furinin vitroN/A1.9 nM
ENaC-mediated Na+ transportDifferentiated HBECsShort-term (2 hours)263.0 nM
ENaC-mediated Na+ transportDifferentiated HBECsLong-term (48 hours)17.4 nM
SARS-CoV-2 entryCalu-3 cellsN/A0.2 µM
Cytoprotection against P. aeruginosa exotoxin ACuFi-1 cells72 hours47.8 nM (EC50)

Data compiled from multiple sources.[1][3]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO at a concentration of 50 mg/mL (87.49 mM), though ultrasonic treatment may be necessary.[1] For in vivo or cell-based assays requiring lower DMSO concentrations, various solvent formulations are available.

Solvent SystemSolubility
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.37 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (4.37 mM)
10% DMSO, 90% corn oil≥ 2.5 mg/mL (4.37 mM)

Data compiled from multiple sources.[1][8]

Troubleshooting Guides

Problem 1: Flat Dose-Response Curve (No Inhibition Observed)
Possible Cause Troubleshooting Step
Inactive Compound Verify the purity and integrity of your this compound stock. Prepare a fresh stock solution from a new vial if necessary.
Low Furin Expression/Activity in Cell Model Select a cell line known to have high furin activity or one that is relevant to the biological question. Consider using a positive control furin inhibitor to validate the assay system.
Insufficient Incubation Time As a slowly dissociating inhibitor, this compound may require longer incubation times to achieve maximal effect. Extend the incubation period (e.g., from 2 hours to 24 or 48 hours) and assess the impact on the dose-response curve.[1]
Assay Readout Insensitivity Ensure the chosen assay is sensitive enough to detect changes in the downstream signaling pathway (e.g., ENaC activity). Validate the assay with known activators and inhibitors of the pathway.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is kept low and consistent across all wells (typically <0.5%). If solubility is an issue, consider using one of the alternative solvent formulations.[1][8]
Problem 2: High Variability and Poor Reproducibility Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated liquid handler for cell plating to maintain consistent cell numbers per well.
Pipetting Inaccuracies Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure thorough mixing at each step of serial dilutions.
Edge Effects on Assay Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.
Cell Health and Passage Number Use cells that are in a consistent, logarithmic growth phase. Avoid using cells of a high passage number, as their characteristics may change over time.
Problem 3: Incomplete Dose-Response Curve (Does not reach 100% inhibition)
Possible Cause Troubleshooting Step
Off-Target Effects at High Concentrations While this compound is highly selective for furin, extremely high concentrations may lead to non-specific effects.[1] If possible, analyze the dose-response data using a four-parameter logistic regression model that allows for a variable bottom plateau.
Presence of Alternative Processing Pathways The biological system may have redundant or alternative pathways for the processing of the substrate of interest that are not furin-dependent.
High Target Protein Turnover If the target protein downstream of furin has a high turnover rate, newly synthesized protein may not be fully inhibited, leading to a plateau below 100% inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • To prepare a 10 mM stock solution, dissolve 5.715 mg of this compound (MW: 571.50 g/mol ) in 1 mL of 100% DMSO.

  • If complete dissolution is not achieved, use an ultrasonic bath for a short period.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

Protocol 2: General Cell-Based Dose-Response Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a top concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO in media).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 24, or 48 hours) at 37°C and 5% CO2.

  • Assay Readout: Perform the chosen assay to measure the biological response (e.g., a fluorescent or luminescent assay for cell viability, or a specific functional assay for ENaC activity).

  • Data Analysis:

    • Subtract the background signal (media only).

    • Normalize the data to the vehicle control (representing 0% inhibition) and a positive control for maximal effect (representing 100% inhibition), if applicable.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package to determine the IC50 value.

Visualizations

BOS_318_Signaling_Pathway BOS_318 This compound Furin Furin BOS_318->Furin Inhibits Pro_ENaC pro-ENaC (inactive) Furin->Pro_ENaC Cleaves & Activates Active_ENaC Active ENaC Pro_ENaC->Active_ENaC Sodium_Influx Increased Na+ Influx (Airway Dehydration) Active_ENaC->Sodium_Influx

Caption: this compound inhibits Furin, preventing the activation of ENaC.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Add_Compound Incubate Incubate Add_Compound->Incubate Assay_Readout Perform Assay Incubate->Assay_Readout Data_Analysis Analyze Data & Generate Curve Assay_Readout->Data_Analysis

Caption: General workflow for a this compound dose-response experiment.

Troubleshooting_Logic Start Dose-Response Curve Issue? Is_Flat Flat Curve? Start->Is_Flat Is_Variable High Variability? Is_Flat->Is_Variable No Check_Compound Check Compound Activity & Solubility Is_Flat->Check_Compound Yes Is_Incomplete Incomplete Inhibition? Is_Variable->Is_Incomplete No Check_Pipetting Verify Pipetting & Cell Seeding Is_Variable->Check_Pipetting Yes Consider_Off_Target Consider Off-Target Effects & Alt. Pathways Is_Incomplete->Consider_Off_Target Yes Check_Assay Validate Assay Sensitivity & Incubation Time Check_Compound->Check_Assay Check_Plates Address Edge Effects & Cell Health Check_Pipetting->Check_Plates

Caption: Troubleshooting flowchart for this compound dose-response issues.

References

Technical Support Center: Utilizing BOS-318 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on incorporating the selective furin inhibitor, BOS-318, into combination therapy studies. The following information addresses potential questions and troubleshooting scenarios that may arise during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?

This compound is a highly selective, cell-permeable inhibitor of furin, a proprotein convertase that plays a crucial role in the maturation of a wide range of proteins.[1][2][3] Unlike many other furin inhibitors that target the catalytic site, this compound binds to a distinct, cryptic pocket, which contributes to its high selectivity.[3] Furin is overexpressed in various cancers and is involved in the activation of proteins critical for tumor growth, invasion, and angiogenesis, such as matrix metalloproteinases (MMPs) and certain growth factors.[4][5][6][7] By inhibiting furin, this compound can block the activation of these cancer-promoting proteins.

The rationale for using this compound in combination therapy is to achieve synergistic effects by targeting multiple nodes within a cancer-related signaling pathway or by overcoming resistance mechanisms.[8] For instance, while a kinase inhibitor may block a specific signaling cascade, cancer cells can sometimes adapt by upregulating alternative pathways. Furin inhibition can offer a complementary approach by preventing the maturation of growth factors and other proteins that might contribute to this resistance.

Q2: Are there any established synergistic combinations with this compound?

To date, the most well-documented synergistic interaction of this compound is with the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, elexacaftor-tezacaftor-ivacaftor (ETI). In studies on human bronchial epithelial cells from cystic fibrosis patients, the combination of this compound and ETI resulted in a more significant improvement in airway surface liquid height and mucociliary transport rate compared to ETI alone.[9][10] This is attributed to the dual mechanism of restoring CFTR function with ETI and inhibiting the epithelial sodium channel (ENaC) with this compound.[9][10]

Additionally, a combination of BOS inhibitors, including this compound, with camostat, a TMPRSS2 inhibitor, has been shown to completely prevent SARS-CoV-2 infection in lung-derived Calu-3 cells.[9]

While extensive studies on this compound in combination with other inhibitors for cancer are not yet widely published, the known role of furin in cancer progression suggests potential synergistic effects with inhibitors of pathways regulated by furin substrates.

Troubleshooting Guide

Issue 1: Difficulty observing a synergistic effect between this compound and another inhibitor in a cell viability assay.

  • Possible Cause 1: Suboptimal Dosing. The concentration of one or both inhibitors may not be in the optimal range to observe synergy.

    • Troubleshooting Tip: Perform a dose-response matrix experiment where you test a range of concentrations of this compound against a range of concentrations of the other inhibitor. This will help identify the concentration range where synergy is most likely to occur. It is advisable to use concentrations around the IC50 value of each inhibitor as a starting point.

  • Possible Cause 2: Inappropriate Cell Line. The chosen cell line may not be dependent on the pathway you are co-targeting.

    • Troubleshooting Tip: Select cell lines with known overexpression of furin and dependence on the signaling pathway targeted by the other inhibitor. You can verify furin expression levels by Western blot or qPCR.

  • Possible Cause 3: Assay Timing. The time point at which you are measuring cell viability may be too early or too late to observe a synergistic effect.

    • Troubleshooting Tip: Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours) after treatment.

Issue 2: Inconsistent results in in-vitro invasion assays with this compound.

  • Possible Cause 1: Variation in Matrigel Coating. Inconsistent thickness of the Matrigel layer in your invasion chambers can lead to variable results.

    • Troubleshooting Tip: Ensure a standardized and consistent procedure for coating your invasion chambers. Allow the Matrigel to solidify uniformly before seeding the cells.

  • Possible Cause 2: Cell Clumping. Clumped cells will not invade as efficiently as single cells.

    • Troubleshooting Tip: Ensure you have a single-cell suspension before seeding the cells into the invasion chambers. You can use a cell strainer to remove any clumps.

  • Possible Cause 3: this compound Stability. The stability of this compound in your cell culture media over the course of the experiment may be a factor.

    • Troubleshooting Tip: Refer to the manufacturer's instructions for information on the stability of this compound in solution. It may be necessary to refresh the media with freshly diluted inhibitor during a long-term invasion assay.

Data Presentation

Table 1: Synergistic Effect of this compound and ETI on Mucociliary Transport (MCT) Rate in Cystic Fibrosis Human Bronchial Epithelial Cells [9]

TreatmentMean MCT Rate (μm·s⁻¹)Fold Increase vs. Vehicle
Vehicle6.581.0
ETI61.95~9.4
ETI + this compound~155~23.5

Data adapted from a study on the effects of this compound and ETI on CF HBECs.[9]

Experimental Protocols

Protocol 1: Determining Synergy using a Cell Viability Assay

This protocol outlines a general method for assessing the synergistic effect of this compound and another inhibitor (Inhibitor X) on cancer cell viability using a standard MTT or resazurin-based assay.

  • Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Inhibitor Preparation: Prepare a dilution series for both this compound and Inhibitor X. A common approach is to prepare 2x concentrated stocks of each inhibitor dilution.

  • Treatment: After allowing the cells to adhere overnight, remove the media and add the inhibitor solutions. For the combination treatment, add equal volumes of the 2x this compound and 2x Inhibitor X solutions. Include wells with each inhibitor alone and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Synergy can be quantified using methods such as the Bliss independence model or the Chou-Talalay method.

Protocol 2: In-vitro Invasion Assay

This protocol describes a method to assess the effect of this compound in combination with another inhibitor on the invasive potential of cancer cells using a Matrigel-coated transwell system.

  • Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8 µm pore size) according to the manufacturer's instructions.

  • Cell Preparation: Culture your cancer cells to sub-confluency. On the day of the experiment, serum-starve the cells for 4-6 hours.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the desired concentrations of this compound, Inhibitor X, or the combination. Seed the cell suspension into the upper chamber of the transwell.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the underside of the membrane with a stain such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of invading cells in several microscopic fields for each membrane.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to visualize key concepts.

G cluster_0 Furin-Mediated Activation of Pro-Metastatic Proteins cluster_1 Downstream Effects Pro-MMP Pro-MMP MMP MMP Pro-MMP->MMP Furin ECM_Degradation ECM_Degradation MMP->ECM_Degradation Pro-Growth_Factor Pro-Growth_Factor Active_Growth_Factor Active_Growth_Factor Pro-Growth_Factor->Active_Growth_Factor Furin Cell_Proliferation Cell_Proliferation Active_Growth_Factor->Cell_Proliferation Furin Furin This compound This compound This compound->Furin Invasion_Metastasis Invasion_Metastasis ECM_Degradation->Invasion_Metastasis Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth G cluster_0 Experimental Workflow: Synergy Assessment Cell_Culture Cell_Culture Dose-Response_Matrix Dose-Response_Matrix Cell_Culture->Dose-Response_Matrix Seed cells Viability_Assay Viability_Assay Dose-Response_Matrix->Viability_Assay Treat cells Synergy_Analysis Synergy_Analysis Viability_Assay->Synergy_Analysis Measure viability G cluster_0 Proposed Synergistic Combination This compound This compound Furin Furin This compound->Furin Pro-Growth_Factor Pro-Growth_Factor Furin->Pro-Growth_Factor Active_Growth_Factor Active_Growth_Factor Pro-Growth_Factor->Active_Growth_Factor Activation Growth_Factor_Receptor Growth_Factor_Receptor Active_Growth_Factor->Growth_Factor_Receptor Signaling_Cascade Signaling_Cascade Growth_Factor_Receptor->Signaling_Cascade Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Signaling_Cascade Tumor_Growth Tumor_Growth Signaling_Cascade->Tumor_Growth

References

Validation & Comparative

BOS-318: A Comparative Guide to a Novel Furin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BOS-318 with other notable furin inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential for various therapeutic applications.

Furin, a proprotein convertase, plays a crucial role in the maturation of a wide array of proteins involved in physiological and pathological processes.[1] Its inhibition is a promising therapeutic strategy for various diseases, including cystic fibrosis, viral infections, and cancer.[1][2] this compound is a potent, cell-permeable, and highly selective furin inhibitor with a unique mechanism of action.[2]

Mechanism of Action of this compound

Unlike many furin inhibitors that target the active site, this compound binds to a previously unknown cryptic pocket near the active site. This binding induces a conformational change in the enzyme, leading to the disruption of the catalytic triad and subsequent inhibition of its activity. This distinct mechanism contributes to its high selectivity for furin over other related proteases.[2]

Performance Comparison of Furin Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound compared to other well-characterized furin inhibitors.

Table 1: In Vitro Potency of Furin Inhibitors

InhibitorTypeIC50 (nM)Ki (nM)
This compound Small Molecule1.9 ± 1.1[3]0.413[3]
decanoyl-RVKR-CMKPeptidyl Chloromethyl Ketone1.3 ± 3.6[3]~1[3]
MI-1851Peptidomimetic-0.0101[3]
α1-PDXSerpin-0.6[4]
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamidePeptidomimetic-0.81[5]

Table 2: Selectivity of this compound vs. decanoyl-RVKR-CMK against other Proprotein Convertases (PCSKs)

ProteaseThis compound IC50 (nM)decanoyl-RVKR-CMK IC50 (nM)
Furin1.9 ± 1.1[3]1.3 ± 3.6[3]
PCSK5~25[3]0.17 ± 0.21[3]
PCSK6~209[3]0.65 ± 0.43[3]
PCSK7~46[3]0.54 ± 0.68[3]

Table 3: Cellular Potency of Furin Inhibitors

InhibitorCell-Based AssayEC50 (nM)
This compound Golgi-localized furin activity (U2OS cells)23.5 ± 14.7[3]
decanoyl-RVKR-CMKGolgi-localized furin activity (U2OS cells)9108 ± 6187[3]
decanoyl-RVKR-CMKHPV16 Infection Inhibition~50[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the furin processing pathway, the mechanism of this compound, and a typical experimental workflow for evaluating furin inhibitors.

Furin_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Proprotein Proprotein (Inactive) Furin Furin Proprotein->Furin Transport Cleavage Proteolytic Cleavage Furin->Cleavage Mature_Protein Mature Protein (Active) Cleavage->Mature_Protein BOS318_Mechanism Furin_Active Active Furin Furin_BOS318_Complex Furin-BOS-318 Complex Furin_Active->Furin_BOS318_Complex Cleavage Cleavage Furin_Active->Cleavage BOS318 This compound BOS318->Furin_Active Binds to cryptic pocket No_Cleavage No Cleavage Furin_BOS318_Complex->No_Cleavage Proprotein Proprotein Proprotein->Cleavage Proprotein->No_Cleavage Furin_Inhibitor_Workflow start Start in_vitro In Vitro Assay (Fluorogenic Substrate) start->in_vitro cell_based Cell-Based Assay (e.g., Reporter Gene) in_vitro->cell_based in_vivo In Vivo Model (e.g., Mouse Model) cell_based->in_vivo data_analysis Data Analysis (IC50, Ki, Efficacy) in_vivo->data_analysis end End data_analysis->end

References

A Comparative Analysis of Furin Inhibitors: BOS-318 vs. RVKR-cmk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serine protease furin has emerged as a critical therapeutic target in a range of diseases, from cystic fibrosis to viral infections and cancer. Its role in the proteolytic processing of a wide array of precursor proteins makes it a key player in numerous pathological signaling pathways. Consequently, the development of potent and specific furin inhibitors is an area of intense research. This guide provides a detailed comparison of two prominent furin inhibitors, BOS-318 and RVKR-cmk, focusing on their efficacy, mechanism of action, and selectivity, supported by experimental data.

Executive Summary

This compound is a highly selective, non-covalent inhibitor of furin that has demonstrated significant promise in preclinical models of cystic fibrosis. In contrast, RVKR-cmk (Decanoyl-RVKR-chloromethylketone) is a well-established, covalent inhibitor with broad-spectrum activity against proprotein convertases, showing efficacy in various antiviral applications. The key distinction lies in their selectivity and mechanism of action, which dictates their potential therapeutic applications and off-target effects.

Mechanism of Action

This compound exhibits a unique mechanism of inhibition. It is a non-covalent inhibitor that binds to a cryptic pocket on the furin enzyme, allosterically inhibiting its activity.[1][2] This binding is independent of the active site's catalytic triad, a feature that contributes to its high selectivity for furin over other related proteases.[1][2]

RVKR-cmk , on the other hand, is a peptide-based covalent inhibitor. Its sequence mimics the furin cleavage site, allowing it to bind to the active site where the chloromethylketone (cmk) moiety forms a covalent bond with the catalytic histidine residue, leading to irreversible inhibition.[3] This mechanism, while potent, is less selective as the recognition sequence is shared among several proprotein convertases.

Efficacy and Selectivity: A Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of this compound and RVKR-cmk against furin and other proprotein convertases (PCs).

Table 1: Inhibitory Potency against Furin

CompoundInhibition TypeIC50 (Furin)Reference
This compoundNon-covalent, Allosteric1.9 nM[2]
RVKR-cmkCovalent, Active-site directed≤ 1.3 nM[4]

Table 2: Selectivity Profile against Proprotein Convertases

CompoundPCSK5 (IC50)PCSK6 (IC50)PCSK7 (IC50)Reference
This compound25.3 ± 4.8 nM209.4 ± 62.5 nM45.8 ± 25.7 nM[4]
RVKR-cmk≤ 1.3 nM≤ 1.3 nM≤ 1.3 nM[4]

Lower IC50 values indicate higher potency.

As the data illustrates, while both compounds are potent furin inhibitors, this compound demonstrates significantly greater selectivity for furin over other tested proprotein convertases.[4] RVKR-cmk inhibits all tested PCs with similar high potency.[4]

Preclinical Efficacy: In Vitro and In Vivo Models

This compound in Cystic Fibrosis Airway Disease

This compound has shown remarkable efficacy in preclinical models of cystic fibrosis (CF). In CF, excessive furin activity contributes to the activation of the epithelial sodium channel (ENaC), leading to airway dehydration.

  • In Vitro/Ex Vivo (Human Bronchial Epithelial Cells):

    • Treatment with this compound (0.3 µM for 48 hours) led to a ~35% increase in airway surface liquid (ASL) height.[4]

    • A significant, approximately 30-fold increase in the mucociliary clearance (MCC) rate was observed.[4][5]

    • When used in combination with the CFTR modulator therapy ETI (elexacaftor-tezacaftor-ivacaftor), this compound enhanced the improvements in ASL height and MCT rate beyond what was achieved with ETI alone.[6][7]

  • In Vivo (Pseudomonas aeruginosa infection mouse model):

    • Prophylactic treatment with this compound protected mice from mortality induced by Pseudomonas aeruginosa exotoxin A, a virulence factor activated by furin.

RVKR-cmk in Viral Infections

RVKR-cmk has been extensively studied for its antiviral properties, owing to the reliance of many viruses on host furin for the processing of their envelope glycoproteins, a crucial step for viral entry and maturation.

  • In Vitro (Flaviviruses - Zika and Japanese Encephalitis Virus):

    • Demonstrated a dose-dependent reduction in viral progeny titer and intracellular viral genome copies in Vero cells.[8][9]

    • The maximum antiviral effect was observed when the inhibitor was added post-infection, suggesting an impact on viral maturation and release.[8][9]

  • In Vitro (SARS-CoV-2):

    • Effectively blocked the cleavage of the SARS-CoV-2 spike protein.[10]

    • Inhibited virus entry and syncytium formation in cell culture.[10]

    • Showed a potent IC50 of 57 nM in a plaque reduction assay.[11]

Experimental Protocols

This compound: Evaluation in Primary Human Bronchial Epithelial Cells (hBECs)
  • Cell Culture: Primary hBECs from cystic fibrosis donors are cultured at an air-liquid interface (ALI) to achieve a differentiated, mucociliary phenotype.

  • Treatment: Differentiated cultures are treated with this compound (e.g., 0.3 µM) or vehicle control added to the basolateral medium for a specified duration (e.g., 48 hours).

  • Airway Surface Liquid (ASL) Height Measurement: ASL height is measured using confocal microscopy. A fluorescent dye that is excluded from the cell layer is added to the apical surface, and the thickness of the liquid layer is quantified.

  • Mucociliary Transport (MCT) Rate: Fluorescent microspheres are added to the apical surface of the hBEC cultures, and their movement is tracked over time using live-cell imaging and particle tracking software to calculate the rate of transport.

RVKR-cmk: Plaque Reduction Assay for Antiviral Efficacy (e.g., Flaviviruses)
  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is seeded in multi-well plates.

  • Virus Infection: Cells are infected with the virus (e.g., Zika virus) at a specific multiplicity of infection (MOI) for a defined period (e.g., 1 hour).

  • Inhibitor Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing various concentrations of RVKR-cmk or a vehicle control.

  • Plaque Visualization: After incubation for a period that allows for plaque formation (e.g., 3-5 days), the cells are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of plaques in each well is counted, and the IC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the vehicle control.

Signaling Pathways and Experimental Workflows

BOS_318_CF_Pathway cluster_epithelium Airway Epithelial Cell Furin Furin pro-ENaC pro-ENaC Furin->pro-ENaC cleaves to activate ENaC ENaC pro-ENaC->ENaC Na_ion Na+ ENaC->Na_ion absorption H2O H₂O Na_ion->H2O follows ASL Airway Surface Liquid H2O->ASL dehydration BOS_318 This compound BOS_318->Furin inhibits

RVKR_cmk_Antiviral_Pathway cluster_cell Host Cell Furin Furin Pro_Virus_GP Pro-Viral Glycoprotein Furin->Pro_Virus_GP cleaves Active_Virus_GP Active Viral Glycoprotein Pro_Virus_GP->Active_Virus_GP Virus_Entry Viral Entry/ Maturation Active_Virus_GP->Virus_Entry RVKR_cmk RVKR-cmk RVKR_cmk->Furin inhibits

Experimental_Workflow_BOS318 cluster_workflow This compound Efficacy in CF Model A Differentiate Primary CF hBECs at ALI B Treat with this compound (e.g., 0.3 µM, 48h) A->B C Measure ASL Height (Confocal Microscopy) B->C D Measure MCT Rate (Microsphere Tracking) B->D E Analyze Data C->E D->E

Conclusion

This compound and RVKR-cmk are both potent inhibitors of furin but possess distinct characteristics that make them suitable for different therapeutic strategies. This compound's high selectivity for furin, stemming from its unique allosteric mechanism of action, positions it as a promising candidate for chronic diseases where minimizing off-target effects is crucial, such as in cystic fibrosis. Its demonstrated ability to restore airway hydration in preclinical CF models is particularly compelling.

RVKR-cmk, with its broad-spectrum activity against proprotein convertases, has proven to be a valuable tool for antiviral research and may be advantageous in scenarios where inhibiting multiple PCs could provide a synergistic therapeutic benefit, particularly in acute viral infections. However, its lack of selectivity could pose a challenge for long-term therapeutic use due to the potential for off-target effects.

The choice between these two inhibitors will ultimately depend on the specific disease context, the desired therapeutic window, and the importance of selectivity versus broad-spectrum activity. Further clinical investigation is warranted for both compounds to fully elucidate their therapeutic potential.

References

The Furin Inhibitor BOS-318 as an Adjunct to Elexacaftor-Tezacaftor-Ivacaftor: A Comparative Guide to a Novel Dual-Mechanism Approach in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging therapeutic agent BOS-318 when used in combination with the established CFTR modulator regimen, elexacaftor-tezacaftor-ivacaftor (ETI). It synthesizes preclinical data to objectively evaluate the potential of this dual-mechanism approach against the current standard of care for eligible individuals with cystic fibrosis (CF).

Executive Summary

Elexacaftor-tezacaftor-ivacaftor (ETI) has revolutionized the treatment of cystic fibrosis for individuals with at least one F508del allele by significantly improving CFTR protein function, leading to enhanced chloride secretion.[1][2][3] However, ETI is not a cure, and lung disease can still progress.[4] Preclinical evidence suggests that the addition of this compound, a first-in-class, selective furin inhibitor, may offer a significant synergistic benefit.

This compound operates via a mutation-agnostic mechanism, inhibiting the furin-mediated activation of the epithelial sodium channel (ENaC).[5][6][7][8][9] ENaC hyperactivation is a key pathophysiological feature in CF, leading to airway surface liquid depletion and impaired mucociliary clearance.[5][6][7] Preclinical studies demonstrate that by suppressing ENaC-mediated sodium absorption, this compound enhances airway hydration without interfering with ETI's primary function of boosting CFTR-mediated chloride secretion.[4][10] This dual-action approach—simultaneously increasing chloride secretion (ETI) and decreasing sodium absorption (this compound)—results in a substantially greater improvement in airway surface hydration and mucociliary transport than is achieved with ETI alone.[4][10]

Comparative Efficacy: Preclinical & Clinical Data

The following tables summarize key performance indicators for ETI as a standalone therapy (from clinical trials) and the preclinical additive effects observed with the this compound combination.

Table 1: Efficacy of Elexacaftor-Tezacaftor-Ivacaftor (ETI) in F508del Patients
Performance MetricETI Treatment ArmComparator Arm (Placebo or Tez/Iva)Absolute ImprovementStudy Population
ppFEV₁ +13.8 to +14.3 pointsBaseline+10.0 to +13.8 points F/MF & F/F genotypes, ≥12 yrs
Sweat Chloride -41.8 to -45.1 mmol/LBaseline-41.8 to -45.1 mmol/L F/MF & F/F genotypes, ≥12 yrs
CFQ-R Resp. Score +17.4 to +20.2 pointsBaseline+17.4 to +20.2 points F/MF & F/F genotypes, ≥12 yrs

Data synthesized from pivotal Phase 3 clinical trials.[1][11][12]

Table 2: Preclinical Efficacy of this compound in Combination with ETI
Performance MetricETI AloneETI + this compoundFold Improvement (Combination vs. ETI)Experimental Model
Airway Surface Liquid (ASL) Height ~1.8x increase over vehicle~6.2x increase over vehicle ~3.5-fold greater increase Differentiated primary CF Human Bronchial Epithelial Cells (HBECs)
Mucociliary Transport (MCT) Rate Significant increase over vehicleSignificantly greater increase than ETI aloneData not quantified as a fold-increase in publication, but shown to be statistically significantDifferentiated primary CF Human Bronchial Epithelial Cells (HBECs)

Data from in vitro experiments using CF patient-derived cells.[10]

Mechanism of Action: A Dual Approach to Airway Hydration

ETI therapy directly targets the defective CFTR protein to increase chloride ion secretion. This compound complements this by targeting a separate pathological pathway: the hyperabsorption of sodium ions.

  • ETI Action: Elexacaftor and tezacaftor act as correctors, improving the processing and trafficking of the F508del-CFTR protein to the cell surface. Ivacaftor is a potentiator that increases the channel's opening probability, facilitating chloride ion transport out of the cell.[2]

  • This compound Action: In CF airways, the protease furin is overactive and plays a key role in cleaving and activating ENaC.[5][6][7] this compound selectively inhibits furin, which prevents this ENaC activation.[8][9] This reduces the influx of sodium ions into the cell.[4][10]

The combined effect is a more robust restoration of the airway surface liquid layer, which is crucial for effective mucociliary clearance.

G Figure 1. Dual-Mechanism Pathway for Airway Rehydration cluster_epithelium Airway Epithelial Cell ETI Elexacaftor- Tezacaftor- Ivacaftor CFTR CFTR Channel ETI->CFTR Corrects & Potentiates BOS318 This compound Furin Furin BOS318->Furin Inhibits ASL Airway Surface Liquid (ASL) CFTR->ASL Increases Cl- Secretion ENaC ENaC ENaC->ASL Decreases Na+ Absorption Furin->ENaC Activates Result Synergistic Increase in Airway Hydration & Mucociliary Clearance ASL->Result G Figure 2. Experimental Workflow for Preclinical Evaluation cluster_assays Functional Assays Start Isolate Primary CF HBECs (F/F genotype) Culture Culture at Air-Liquid Interface for >21 Days to Differentiate Start->Culture Treatment Treat with Vehicle, ETI, This compound, or ETI+this compound for 48 hours Culture->Treatment Assay1 Ion Channel Function (TECC-24 System) Treatment->Assay1 Assay2 ASL Height Measurement (Confocal Microscopy) Treatment->Assay2 Assay3 MCT Rate Measurement (Bead Tracking) Treatment->Assay3

References

BOS-318: A Comparative Analysis of Cross-reactivity with other Proprotein Convertases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BOS-318's Specificity.

This compound is a potent and highly selective inhibitor of furin, a member of the proprotein convertase (PC) family of enzymes. Its unique inhibitory mechanism, which involves binding to a cryptic pocket on the enzyme rather than the active site, contributes to its remarkable specificity.[1] This guide provides a comparative analysis of this compound's cross-reactivity against other members of the proprotein convertase family, supported by available experimental data.

Quantitative Analysis of Inhibitor Potency

An in vitro study was conducted to determine the inhibitory activity (IC50) of this compound against several members of the proprotein convertase family. The results demonstrate a significant preference for furin over other tested convertases.

Proprotein ConvertaseThis compound IC50 (nM)[2]
Furin35 ± 5
PC5A>10,000
PACE4>10,000
PC7>10,000

Table 1: Comparative IC50 values of this compound against a panel of proprotein convertases. The data clearly indicates a high degree of selectivity for furin.

Specificity of this compound within the Proprotein Convertase Family

The following diagram illustrates the specificity of this compound within the proprotein convertase family, highlighting its potent inhibition of furin and minimal activity against other tested members.

This compound Specificity Profile cluster_PCs Proprotein Convertase Family Furin Furin PC5A PC5A PACE4 PACE4 PC7 PC7 BOS318 This compound BOS318->Furin IC50 = 35 nM BOS318->PC5A IC50 > 10,000 nM BOS318->PACE4 IC50 > 10,000 nM BOS318->PC7 IC50 > 10,000 nM

Figure 1: this compound exhibits high selectivity for furin.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various proprotein convertases was performed using an in vitro enzymatic assay.

Principle:

This assay measures the enzymatic activity of a specific proprotein convertase by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, and the IC50 value is determined by measuring the inhibitor concentration that results in a 50% reduction in enzyme activity.

Materials:

  • Enzymes: Purified, soluble forms of human proprotein convertases (Furin, PC5A, PACE4, PC7).

  • Substrate: A quenched fluorogenic substrate, such as FAM-QRVRRAVGIDK-TAMRA.

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution optimized for proprotein convertase activity (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100).

  • Microplate: A 96-well or 384-well black microplate suitable for fluorescence measurements.

  • Microplate Reader: A fluorescence microplate reader capable of excitation and emission at the appropriate wavelengths for the fluorogenic substrate.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer, covering a range of concentrations appropriate for determining the IC50 value.

    • Dilute the proprotein convertase enzymes to the desired working concentration in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted enzyme to each well of the microplate.

    • Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The cleavage of the substrate by the enzyme results in the separation of the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Experimental Workflow for Cross-reactivity Screening

The following diagram outlines the general workflow for assessing the cross-reactivity of an inhibitor against a panel of enzymes.

cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Prepare Enzyme Panel (Furin, PC5A, PACE4, PC7) D Dispense Enzymes into Microplate A->D B Prepare Inhibitor Dilutions (this compound) E Add Inhibitor Dilutions B->E C Prepare Fluorogenic Substrate G Initiate Reaction with Substrate C->G D->E F Pre-incubate E->F F->G H Measure Fluorescence Kinetics G->H I Calculate Reaction Velocities H->I J Plot Dose-Response Curves I->J K Determine IC50 Values J->K L Compare IC50s for Selectivity K->L

Figure 2: Workflow for inhibitor cross-reactivity screening.

References

BOS-318: A Novel Furin Inhibitor Shows Promise in Preclinical Models of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – Boston Pharmaceuticals’ BOS-318, a highly selective, cell-permeable furin inhibitor, is demonstrating significant therapeutic potential in preclinical models of cystic fibrosis (CF). By targeting the enzyme furin, this compound offers a novel, mutation-agnostic approach to address the underlying pathophysiology of CF airway disease. This guide provides a comprehensive overview of the preclinical data supporting this compound and compares its performance with alternative therapeutic strategies.

Mechanism of Action: Targeting Furin to Restore Airway Hydration

In cystic fibrosis, dysfunctional CFTR protein leads to dehydration of the airway surface liquid (ASL) and impaired mucociliary clearance (MCC). A key contributor to this dehydration is the hyperactivity of the epithelial sodium channel (ENaC). Furin, a proprotein convertase, plays a crucial role in the activation of ENaC. This compound selectively inhibits furin, thereby reducing ENaC activity, increasing ASL height, and restoring MCC.[1][2][3]

BOS-318_Mechanism_of_Action cluster_epithelial_cell Airway Epithelial Cell cluster_outcome Therapeutic Outcome Furin Furin pro-ENaC pro-ENaC Furin->pro-ENaC ENaC ENaC pro-ENaC->ENaC Activation Na_ion Na+ ENaC->Na_ion Influx ASL Airway Surface Liquid Na_ion->ASL Dehydration BOS_318 This compound BOS_318->Furin Inhibition Restored_ASL Restored Airway Surface Liquid Improved_MCC Improved Mucociliary Clearance

Figure 1: Mechanism of action of this compound in airway epithelial cells.

Quantitative Preclinical Data

The therapeutic efficacy of this compound has been evaluated in several preclinical models, including in vitro assays, ex vivo studies using human bronchial epithelial cells (HBECs) from CF patients, and in vivo mouse models of Pseudomonas aeruginosa infection.

In Vitro Potency and Selectivity

This compound demonstrates high potency against furin with an IC50 of 1.9 ± 1.1 nM.[1] Importantly, it exhibits significant selectivity over other related proteases, minimizing the potential for off-target effects.

Target EnzymeThis compound IC50 (nM)Dec-RVKR-CMK IC50 (nM)
Furin1.9 ± 1.11.3 ± 3.6
PCSK5>10,0000.17 ± 0.21
PCSK6>10,0000.65 ± 0.43
PCSK7>10,0000.54 ± 0.68
Table 1: In vitro potency and selectivity of this compound compared to the non-selective furin inhibitor Dec-RVKR-CMK.
Ex Vivo Efficacy in Human CF Bronchial Epithelial Cells

In well-differentiated primary HBECs from CF patients, this compound treatment led to significant improvements in airway surface liquid (ASL) height and mucociliary transport (MCT) rate. When used as an adjunct to the CFTR modulator therapy Elexacaftor-Tezacaftor-Ivacaftor (ETI), this compound demonstrated additive benefits.

TreatmentChange in ASL HeightChange in MCT Rate
This compound (0.3 µM)~35% increase~30-fold increase
ETI~2-fold increase~10-fold increase
This compound + ETI~3.5-fold increase (vs. ETI alone)~2.5-fold increase (vs. ETI alone)
Table 2: Efficacy of this compound alone and in combination with ETI in primary human CF bronchial epithelial cells.[4]
In Vivo Efficacy in a Pseudomonas aeruginosa Infection Mouse Model

This compound treatment significantly improved survival and reduced disease severity in a mouse model of Pseudomonas aeruginosa lung infection, a common and serious complication in CF.

Outcome MeasureControl Group (Vehicle)This compound Treated Group
Survival Rate (Day 8) 20%100%
Weight Loss (at 72h) SignificantLess weight loss
Neutrophil Counts in BALF (at 48h) ElevatedLower
Table 3: In vivo efficacy of this compound in a mouse model of P. aeruginosa exotoxin A-induced lung injury.[5]

Comparison with Alternative Therapies

This compound's mechanism of action distinguishes it from other therapeutic strategies for CF, primarily CFTR modulators and other ENaC inhibitors.

Therapeutic StrategyDrug Example(s)Mechanism of ActionPreclinical Efficacy Highlights
Furin Inhibition This compound Indirectly inhibits ENaC by blocking its furin-mediated activation.Restores ASL height and MCC; improves survival in infection models.
Dec-RVKR-CMKNon-selective furin and PCSK inhibitor.Potent furin inhibition but lacks selectivity.
Direct ENaC Inhibition AmilorideDirectly blocks the ENaC channel.Early generation, limited clinical success due to short half-life.
BI 1265162Inhaled ENaC inhibitor.Dose-dependently inhibits Na+ transport and increases MCC in preclinical models.[6]
AZD5634ENaC inhibitor.Detaches mucus bundles in CF piglet airways.[7]
CFTR Modulation Elexacaftor-Tezacaftor-Ivacaftor (ETI)Corrects and potentiates mutant CFTR protein function.Significant improvements in lung function and quality of life in eligible patients.
Table 4: Comparison of this compound with alternative therapeutic strategies for cystic fibrosis.

Experimental Protocols

Culture of Primary Human Bronchial Epithelial (HBE) Cells

Primary HBE cells are isolated from the bronchi of explanted lungs from CF patients. The cells are then cultured on permeable supports at an air-liquid interface. This culture method allows the cells to differentiate into a pseudostratified epithelium that closely mimics the in vivo airway, exhibiting key features of CF pathophysiology such as abnormal ion transport and dehydrated airway surface. This "gold standard" model is ideal for evaluating the effects of therapeutic compounds on CFTR and ENaC function.

HBE_Cell_Culture_Workflow Start Start Isolation Isolate HBE cells from CF patient lungs Start->Isolation Expansion Expand cells in culture flasks Isolation->Expansion Seeding Seed cells onto permeable supports Expansion->Seeding ALI_Culture Culture at Air-Liquid Interface (ALI) Seeding->ALI_Culture Differentiation Allow cells to differentiate (2-4 weeks) ALI_Culture->Differentiation Model_Ready Differentiated Epithelial Model Differentiation->Model_Ready Treatment Treat with this compound and/or other compounds Model_Ready->Treatment Analysis Analyze ion transport (Ussing chamber), ASL height (confocal microscopy), and MCT rate Treatment->Analysis End End Analysis->End

Figure 2: Workflow for culturing primary human bronchial epithelial cells.
Pseudomonas aeruginosa Lung Infection Mouse Model

This in vivo model is used to assess the efficacy of therapeutic agents against bacterial infection, a major cause of morbidity and mortality in CF.

  • Animal Model: Wild-type mice (e.g., C57BL/6) aged 10-12 weeks are used.

  • Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a specific dose of P. aeruginosa exotoxin A.[5]

  • Treatment: this compound or a vehicle control is administered, typically via intraperitoneal injection, at specified time points before and after infection.[5]

  • Monitoring and Endpoints: Animals are monitored for survival, weight loss, and body temperature.[5] At predetermined time points, bronchoalveolar lavage fluid (BALF) is collected to quantify bacterial load and inflammatory markers (e.g., neutrophil counts, cytokine levels).[5]

Conclusion

The preclinical data for this compound are highly encouraging, demonstrating its potential as a novel, mutation-agnostic therapy for cystic fibrosis. Its ability to restore airway surface hydration and mucociliary clearance, both alone and in combination with existing CFTR modulators, suggests it could be a valuable addition to the CF treatment landscape. Furthermore, its efficacy in a preclinical model of P. aeruginosa infection highlights its potential to address a critical aspect of CF lung disease. Further investigation in clinical trials is warranted to validate these promising preclinical findings.

References

Safety Operating Guide

Proper Disposal Procedures for BOS-318

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of BOS-318, a furin inhibitor used in research and drug development. The following procedures are based on available safety data and general laboratory best practices.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department before disposing of any chemical waste.

Hazard Assessment

According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the Globally Harmonised System (GHS).[1] However, as a novel research chemical, its toxicological properties may not be fully characterized. Therefore, it is prudent to handle it with care and to follow standard laboratory safety protocols.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Disposal Procedures for Unused or Waste this compound

Given that this compound is not classified as hazardous, the disposal options are less stringent than for hazardous materials. However, practices may vary by institution. The primary routes for disposal of non-hazardous chemical waste are outlined below.[1][2][3][4]

Step 1: Consultation with Institutional EHS

Before proceeding with any disposal method, contact your institution's Environmental Health and Safety (EHS) department. Provide them with the Safety Data Sheet for this compound and inquire about their specific procedures for disposing of non-hazardous, research-grade chemicals.

Step 2: Segregation of Waste

It is crucial to segregate non-hazardous waste from hazardous waste to prevent cross-contamination and to ensure proper disposal streams are used.[4] If this compound is mixed with any hazardous solvents or reagents, it must be treated as hazardous waste.

Step 3: Potential Disposal Pathways (Subject to EHS Approval)

  • Solid Waste Disposal (Trash): For small quantities of solid this compound, and with EHS approval, it may be permissible to dispose of it in the regular laboratory trash.[2][5] The material should be placed in a sealed, clearly labeled container to prevent accidental exposure.

  • Sanitary Sewer Disposal: Some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer with copious amounts of water.[1][3] However, the SDS for this compound advises not to let the product enter drains.[1] Therefore, this method should only be considered after explicit approval from your EHS department.

  • Hazardous Waste Stream: In the absence of clear guidance or if your institution's policy is to treat all chemical waste as hazardous, dispose of this compound through the hazardous waste stream. This is the most conservative and safest approach. Package the waste in a compatible container, label it clearly with the chemical name and quantity, and follow your institution's hazardous waste pickup procedures.

Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Triple Rinse: If the container is to be disposed of as regular trash, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste.

  • Deface Label: The original label on the container should be defaced or removed to prevent misidentification.

  • Disposal: Dispose of the rinsed, unlabeled container in accordance with your laboratory's procedures for glass or plastic recycling or waste.

Spill Management

In the event of a spill of solid this compound:

  • Isolate the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat.

  • Clean-up: Gently sweep the solid material into a dustpan or use absorbent pads to collect it. Avoid creating dust. Place the collected material and any contaminated cleaning materials into a sealed container.

  • Disposal: Dispose of the sealed container as chemical waste, following the procedures outlined above and in consultation with your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BOS318_Disposal_Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS with SDS start->consult_ehs is_mixed Is the waste mixed with hazardous materials? consult_ehs->is_mixed ehs_guidance Follow EHS Guidance for Non-Hazardous Waste is_mixed->ehs_guidance No hazardous_waste Dispose as Hazardous Waste is_mixed->hazardous_waste Yes trash_disposal Solid Waste (Trash) (with EHS approval) ehs_guidance->trash_disposal sewer_disposal Sanitary Sewer (with EHS approval and if water soluble) ehs_guidance->sewer_disposal ehs_guidance->hazardous_waste Default/Conservative Approach end End: Proper Disposal trash_disposal->end sewer_disposal->end hazardous_waste->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Guidance for Handling BOS-318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BOS-318, a potent and selective furin inhibitor.

This document provides critical safety protocols and operational procedures for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and to minimize environmental impact. This compound is a potent, cell-permeable furin inhibitor with an IC50 value of 1.9 nM.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the safety protocols for chemical compounds with similar hazard profiles, including acute oral and inhalation toxicity, skin sensitization, and aquatic toxicity.

I. Personal Protective Equipment (PPE)

The primary goal of personal protective equipment is to shield researchers from potential exposure to this compound. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Use
Respiratory Protection Full-face Respirator with Organic Vapor CartridgesA full-face respirator is crucial to prevent inhalation of aerosols or fine powders, which is a potential route of exposure for this toxic compound.[2][3]
Hand Protection Chemical-resistant glovesWear nitrile or other appropriate chemical-resistant gloves at all times. Change gloves immediately if they become contaminated.[3]
Eye Protection Safety goggles or a full-face shieldMust be worn to protect against splashes or airborne particles. A full-face respirator provides integrated eye protection.[2]
Skin and Body Protection Laboratory coat and closed-toe shoesA lab coat should be worn over personal clothing. Ensure shoes completely cover the feet. Contaminated work clothing must not be allowed out of the workplace.[3][4]

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

A. Handling Procedures:

  • Work in a Ventilated Area: All work with this compound, including weighing and reconstituting, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Contact: Do not breathe dust, mist, gas, vapors, or spray. Avoid contact with skin, eyes, and clothing.[3][4]

  • Prevent Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and face thoroughly after handling.[3]

  • Emergency Preparedness: An eyewash station and safety shower should be readily accessible in the work area.[2]

B. Storage Procedures:

  • Stock Solutions: Store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • General Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[4]

III. Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused solutions, in designated hazardous waste containers.

  • Environmental Precautions: Avoid release to the environment. This compound is expected to be very toxic to aquatic life with long-lasting effects.[3] Do not let the product enter drains.[3]

  • Disposal Method: Dispose of contents and container in accordance with all applicable federal, state, and local environmental regulations.

IV. Experimental Protocols and Data

This compound has demonstrated significant efficacy in in-vitro models of cystic fibrosis.[5]

Inhibitory Activity of this compound

TargetIC50
Furin1.9 nM[1]
PCSK525.3 nM[1]
PCSK745.8 nM[1]
PCSK6209.4 nM[1]

Experimental Workflow: Assessing Cytoprotective Effects

The following workflow outlines a general procedure for evaluating the ability of this compound to protect cells from exotoxin-induced cytotoxicity.

G cluster_0 Cell Culture and Treatment cluster_1 Incubation cluster_2 Analysis A Plate CuFi-1 cells B Treat with this compound (0.001-1 µM) A->B C Induce toxicity with P. aeruginosa exotoxin A (PEA) B->C D Incubate for 72 hours C->D E Measure cell viability D->E

Caption: Workflow for evaluating the cytoprotective effects of this compound against P. aeruginosa exotoxin A.

Signaling Pathway: Furin Inhibition and Rescue of Cystic Fibrosis Phenotype

This compound acts by inhibiting furin, which in turn affects the epithelial sodium channel (ENaC) and provides protection against bacterial toxins.

G cluster_0 Mechanism of Action cluster_1 Cellular Outcomes BOS318 This compound Furin Furin BOS318->Furin inhibits ENaC ENaC Activation Furin->ENaC promotes PEA_Toxicity P. aeruginosa Exotoxin A (PEA) Toxicity Furin->PEA_Toxicity activates Reduced_Na_Transport Reduced ENaC-mediated Na+ Transport Increased_Viability Increased Cell Viability ENaC->Reduced_Na_Transport leads to PEA_Toxicity->Increased_Viability is countered by

Caption: Simplified signaling pathway showing this compound inhibition of furin and downstream effects.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。